3-(Piperidin-1-ylsulfonyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOWPGGTRBFYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463828 | |
| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690662-96-5 | |
| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for 3-(piperidin-1-ylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The document details a prevalent and effective two-step synthetic pathway, commencing with the sulfonylation of piperidine with 3-bromobenzenesulfonyl chloride, followed by the borylation of the resulting aryl bromide intermediate. This guide presents detailed experimental protocols, a comparative table of quantitative data, and a visual representation of the synthetic workflow to facilitate a thorough understanding and practical application of the described methodologies.
Introduction
This compound is a bifunctional molecule incorporating both a boronic acid moiety and a sulfonylpiperidine group. The boronic acid functionality serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The sulfonylpiperidine group can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, and can also participate in key interactions with biological targets. These characteristics make this compound a significant component in the synthesis of complex organic molecules, including pharmaceutically active compounds. This guide delineates the primary synthetic strategies for its preparation.
Primary Synthetic Route
The most common and practical synthesis of this compound is a two-step process. This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of the individual reactions.
The overall synthetic scheme is as follows:
Caption: Synthetic workflow for this compound.
This route first involves the formation of a sulfonamide bond, followed by the introduction of the boronic acid group via a halogen-metal exchange and subsequent borylation.
Experimental Protocols
Step 1: Synthesis of 1-(3-Bromophenylsulfonyl)piperidine
This initial step involves the reaction of 3-bromobenzenesulfonyl chloride with piperidine in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Piperidine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in DCM.
-
Add the piperidine/triethylamine solution dropwise to the cooled solution of 3-bromobenzenesulfonyl chloride over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 1-(3-bromophenylsulfonyl)piperidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
The second step involves the conversion of the aryl bromide to a boronic acid. This is typically achieved through a lithium-halogen exchange at low temperature, followed by quenching with a borate ester and subsequent acidic workup.
Materials:
-
1-(3-Bromophenylsulfonyl)piperidine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate or trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
-
Diethyl ether or ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Schlenk line or other inert atmosphere setup
-
Standard laboratory glassware, oven-dried
Procedure:
-
Place 1-(3-bromophenylsulfonyl)piperidine (1.0 eq) in an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To the aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with hexanes or a hexanes/ether mixture to afford this compound as a solid.
Quantitative Data Summary
The efficiency of each synthetic step is crucial for the overall yield of the final product. The following table summarizes typical quantitative data for the described two-step synthesis.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | Sulfonylation | 3-Bromobenzenesulfonyl chloride | 1-(3-Bromophenylsulfonyl)piperidine | 85 - 95 | >95 |
| 2 | Borylation | 1-(3-Bromophenylsulfonyl)piperidine | This compound | 70 - 85 | >98 |
Note: Yields and purity are dependent on reaction scale, purity of reagents, and purification methods.
Logical Relationships and Workflow Visualization
To further elucidate the process, the logical flow of the synthesis is presented below. This diagram highlights the key transformations and intermediates.
Caption: Logical flow of the two-step synthesis.
Conclusion
The synthesis of this compound is reliably achieved through a robust two-step sequence involving sulfonylation followed by borylation. The detailed protocols and quantitative data provided in this guide offer a practical framework for researchers in the field of organic and medicinal chemistry. The versatility of the final product as a building block in drug discovery underscores the importance of efficient and well-characterized synthetic routes. Careful execution of the experimental procedures, particularly the anhydrous and low-temperature conditions required for the borylation step, is critical for achieving high yields and purity.
Chemical structure and properties of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a synthetic organoboron compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a phenylboronic acid moiety combined with a piperidinylsulfonyl group, suggests its potential as a versatile building block in the synthesis of complex organic molecules and as a candidate for biological screening. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. This guide provides a comprehensive overview of the known chemical structure and properties of this compound, alongside a discussion of its potential applications based on the activities of structurally related compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central benzene ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and a piperidin-1-ylsulfonyl group at the 3-position.
Molecular Structure:
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 690662-96-5 | [1] |
| Molecular Formula | C₁₁H₁₆BNO₄S | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| Melting Point | 166-168 °C | [1] |
| Density | 1.37 g/cm³ (Predicted) | [1] |
| SMILES | OB(O)c1cccc(c1)S(=O)(=O)N2CCCCC2 | |
| InChI Key | HQOWPGGTRBFYFE-UHFFFAOYSA-N |
Synthesis and Reactivity
Postulated Synthetic Pathway
A likely synthetic approach would involve a two-step process starting from 3-bromobenzenesulfonyl chloride:
-
Sulfonamide Formation: Reaction of 3-bromobenzenesulfonyl chloride with piperidine in the presence of a base to form 1-(3-bromophenylsulfonyl)piperidine.
-
Borylation: Conversion of the resulting aryl bromide to the corresponding boronic acid. This can be achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup, or through a palladium-catalyzed cross-coupling reaction with a boron source like bis(pinacolato)diboron.
Reactivity and Potential Applications in Synthesis
The primary utility of this compound in organic synthesis is expected to be as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.[3]
Biological and Pharmacological Profile
Currently, there is a lack of publicly available data on the specific biological activity, pharmacological profile, or involvement in signaling pathways of this compound. However, the structural motifs present in the molecule allow for informed speculation on its potential areas of application in drug discovery.
The piperidine moiety is a common feature in a vast array of pharmaceuticals with diverse biological activities.[4] Its presence can influence a compound's solubility, lipophilicity, and ability to interact with biological targets. The sulfonamide group is another important pharmacophore, found in various drugs including antibiotics, diuretics, and anti-inflammatory agents.[5] Finally, boronic acids themselves have emerged as a class of enzyme inhibitors, with bortezomib, a proteasome inhibitor for the treatment of multiple myeloma, being a prominent example.
Given these components, this compound could be investigated for a range of potential therapeutic applications, including but not limited to:
-
Enzyme Inhibition: The boronic acid functional group could act as a warhead to form a reversible covalent bond with serine, threonine, or cysteine residues in the active sites of various enzymes.
-
Receptor Antagonism/Agonism: The overall molecular structure could allow for binding to various cell surface or intracellular receptors.
-
Anti-inflammatory or Anticancer Activity: The combination of the sulfonamide and piperidine groups, common in anti-inflammatory and anticancer agents, suggests these as potential areas of investigation.[5]
Experimental Data and Protocols
As of the latest available information, specific experimental protocols for the synthesis, purification, and analysis of this compound, as well as detailed reports of its use in biological assays, have not been published in the scientific literature. Researchers interested in this compound would likely need to develop and optimize these protocols based on general methods for similar compounds.
Conclusion
This compound is a compound with significant potential as a building block in organic synthesis and as a lead structure in drug discovery. Its chemical properties are largely inferred from its structure and the known characteristics of its constituent functional groups. While specific biological data is currently unavailable, its structural features suggest that it could be a valuable candidate for screening in a variety of therapeutic areas. Further research is required to fully elucidate its synthetic accessibility, reactivity, and pharmacological profile. The information provided in this guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Piperidine-Containing Boronic Acids in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the piperidine scaffold and the boronic acid warhead has given rise to a promising class of enzyme inhibitors with significant therapeutic potential. This in-depth technical guide explores the core biological activities of piperidine-containing boronic acids, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The unique chemical properties of the boronic acid moiety, particularly its ability to form a reversible covalent bond with the active site serine or threonine residues of target enzymes, coupled with the favorable pharmacokinetic profile often conferred by the piperidine ring, make this class of compounds a compelling area of research in the pursuit of novel therapeutics for a range of diseases, most notably in oncology.
Quantitative Bioactivity Data
The biological activity of piperidine-containing boronic acids is most prominently demonstrated through their potent inhibition of various enzymes. The following tables summarize the in vitro inhibitory activities of representative compounds against their primary targets.
Table 1: Inhibitory Activity of Piperidine-Containing Dipeptidyl Boronic Acids against the 20S Proteasome
| Compound | P1 Residue | P2 Residue/Substituent | Target Subunit | IC50 (nM) | Reference |
| Bortezomib | Leucine | Pyrazinecarbonyl-Phenylalanine | Chymotrypsin-like (β5) | 7.05 | [1] |
| Compound 15 | Not Specified | Not Specified | Chymotrypsin-like (β5) | 4.60 | [1] |
| AS-06 | Not Specified | Tyropeptin derivative | Chymotrypsin-like (β5) | 2.2 | [2] |
| AS-29 | Not Specified | Tyropeptin derivative | Chymotrypsin-like (β5) | 14 | [2] |
| β-Amino Acid Derived | |||||
| Compound 4q | β-amino acid | Phenylacetyl | Chymotrypsin-like (β5) | 9.6 | [3] |
| Compound 78 | β-amino acid | Tetrahydronaphthalene-carboxamido | Chymotrypsin-like (β5) | < 2 | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Inhibitory Activity of Piperidine-Containing Boronic Acids against Other Enzymes
| Compound Class/Example | Target Enzyme | Structure/Description | IC50 / Ki | Reference |
| Dipeptidyl Boronic Acids | Dipeptidyl Peptidase IV (DPP-IV) | Proline-boronic acid containing dipeptides | Varies (nM to µM range) | [5] |
| Piperidine Carboxamides | Fatty Acid Amide Hydrolase (FAAH) | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF750) | 16.2 nM (IC50) | [6] |
| Piperidine Ureas | Fatty Acid Amide Hydrolase (FAAH) | PF-3845 | 0.23 µM (Ki) | [7] |
| Peptidyl Boronic Acids | Prostate-Specific Antigen (PSA) | Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 nM (Ki) | [8] |
Core Biological Mechanisms and Signaling Pathways
The primary mechanism of action for many biologically active piperidine-containing boronic acids is the inhibition of the 26S proteasome, a multi-catalytic protease complex crucial for the degradation of ubiquitinated proteins. This inhibition disrupts cellular homeostasis and can trigger apoptosis, making it a key strategy in cancer therapy.
The Ubiquitin-Proteasome Pathway and NF-κB Signaling
The 26S proteasome is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon receiving an upstream signal, the IκB kinase (IKK) complex phosphorylates IκB, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.
Piperidine-containing boronic acid proteasome inhibitors, such as bortezomib, reversibly bind to the N-terminal threonine of the chymotrypsin-like (β5) subunit of the 20S proteasome core particle.[9] This inhibition prevents the degradation of IκBα, thereby blocking the activation of the canonical NF-κB pathway.[10] The resulting accumulation of IκBα keeps NF-κB in an inactive state in the cytoplasm, leading to the downregulation of pro-survival genes and the induction of apoptosis in cancer cells.
Experimental Protocols
General Synthesis of N-Boc-piperidine-4-boronic acid pinacol ester
This protocol outlines a general method for the synthesis of a key intermediate in the preparation of various piperidine-containing boronic acids.
Materials:
-
N-Boc-4-piperidinone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Sodium sulfate
-
(Pinacol)2B2
-
Potassium acetate
-
Pd(dppf)Cl2
-
1,4-Dioxane
-
Water
Procedure:
-
Reductive Amination: To a solution of N-Boc-4-piperidinone and aniline in dichloromethane, add acetic acid and cool in an ice bath. Add sodium triacetoxyborohydride portion-wise and stir the mixture overnight, allowing it to warm to room temperature.
-
Work-up: Quench the reaction with 2M aqueous NaOH and stir for 1 hour. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[11]
-
Borylation (Miyaura Borylation): Combine the product from the previous step with bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl2 in a solvent like 1,4-dioxane. Heat the mixture under an inert atmosphere.
-
Purification: After the reaction is complete, cool the mixture, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain N-Boc-piperidine-4-boronic acid pinacol ester.
In Vitro 20S Proteasome Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Test compounds (piperidine-containing boronic acids) dissolved in DMSO
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the 20S proteasome in assay buffer. Prepare a stock solution of the fluorogenic substrate in DMSO. Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer to each well. Add a small volume of the test compound dilutions, positive control, or DMSO (for the vehicle control) to the respective wells.
-
Enzyme Addition: Add the 20S proteasome solution to all wells except for the blank (substrate only) wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time using a fluorometric plate reader at 37°C.[12][13]
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental and Logical Workflows
Workflow for Structure-Activity Relationship (SAR) Studies of Enzyme Inhibitors
The systematic exploration of the structure-activity relationship is fundamental to optimizing the potency and selectivity of lead compounds. The following workflow illustrates a typical process for an SAR study.
Experimental Workflow for Determining the Mechanism of Enzyme Inhibition
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for drug development. This workflow outlines the key steps to elucidate the inhibitory mechanism.
Conclusion
Piperidine-containing boronic acids represent a versatile and potent class of enzyme inhibitors with significant therapeutic promise. Their modular nature allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity. The well-established role of proteasome inhibitors in cancer therapy provides a strong foundation for the continued development of novel compounds in this class. Furthermore, the exploration of piperidine-containing boronic acids as inhibitors of other enzyme targets, such as serine proteases, continues to be an active and promising area of research. The detailed methodologies and workflows presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of these important therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
The Pivotal Role of Sulfonamide Boronic Acids in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonamide boronic acids represent a unique and increasingly important class of molecules in medicinal chemistry. This technical guide provides an in-depth exploration of their core attributes, focusing on their synthesis, mechanisms of action, and diverse therapeutic applications. By uniquely combining the structural features of a sulfonamide and a boronic acid, these compounds exhibit potent and often selective inhibitory activity against a range of key biological targets. This guide will delve into their well-established role as β-lactamase inhibitors, a critical application in combating antibiotic resistance, and explore their emerging potential in other therapeutic areas such as oncology. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are provided to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
Introduction: The Synergy of Two Potent Pharmacophores
The strategic combination of a sulfonamide and a boronic acid moiety within a single molecular scaffold has given rise to a class of compounds with significant therapeutic potential. The sulfonamide group, a well-established pharmacophore, is present in a wide array of clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1] Its ability to act as a bioisostere for carboxylic acids and amides, coupled with its distinct electronic and hydrogen-bonding properties, makes it a valuable component in drug design.[2]
The boronic acid functional group, on the other hand, is renowned for its ability to form reversible covalent bonds with the active site serine or threonine residues of various enzymes, acting as a transition-state analog.[3] This unique mechanism of action has led to the development of successful drugs, including the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[4]
The amalgamation of these two pharmacophores in sulfonamide boronic acids creates molecules with a distinct structure-activity relationship (SAR), often leading to enhanced potency and selectivity for their target enzymes. This guide will primarily focus on their most prominent role as β-lactamase inhibitors, while also exploring their potential against other clinically relevant targets.
Synthesis of Sulfonamide Boronic Acids
The synthesis of sulfonamide boronic acids typically involves the coupling of a suitable amino boronic acid derivative with a sulfonyl chloride. A general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of Sulfonamidomethaneboronic Acids
A common route to synthesize sulfonamidomethaneboronic acids involves the sulfonylation of an aminomethaneboronate precursor.[5]
Materials:
-
Aminomethaneboronate derivative (e.g., aminomethylboronic acid pinacol ester)
-
Appropriate sulfonyl chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for deprotection (if a protecting group is used for the boronic acid)
Procedure:
-
Dissolve the aminomethaneboronate derivative in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the solution, followed by the dropwise addition of the sulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
If a boronic acid protecting group (e.g., pinacol ester) is used, a subsequent deprotection step is required. This can often be achieved by transesterification with phenylboronic acid in a biphasic solvent system or by treatment with an acid.[2]
-
Purify the final sulfonamide boronic acid by column chromatography on silica gel or by recrystallization.
Therapeutic Applications
β-Lactamase Inhibitors: Combating Antibiotic Resistance
The most significant and well-documented role of sulfonamide boronic acids is as inhibitors of β-lactamase enzymes. These enzymes are the primary cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins, as they hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[6]
Sulfonamide boronic acids act as transition-state analog inhibitors of serine β-lactamases.[3] The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.[2] This stable adduct effectively blocks the enzyme's activity, preventing the degradation of β-lactam antibiotics.
Mechanism of β-Lactamase Inhibition.
The replacement of the canonical carboxamide group found in many β-lactam mimics with a sulfonamide moiety leads to a significantly altered SAR.[6] Studies have shown that for smaller analogs, the sulfonamide group can lead to a substantial increase in potency compared to their carboxamide counterparts.[6] However, for larger molecules, the opposite effect is often observed, with the sulfonamide analogs being less potent.[6] This is attributed to the different geometry and polarity of the sulfonamide group, which alters the binding interactions within the enzyme's active site.[6]
The following table summarizes the inhibitory activity (Ki) of a series of sulfonamide boronic acids and their corresponding carboxamide analogs against AmpC β-lactamase.
| Compound | R Group | Sulfonamide Ki (nM) | Carboxamide Ki (nM) | Fold Improvement |
| 1 | Methyl | 789[6] | 18,500[6] | 23 |
| 2 | Phenylacetyl | 70[2] | 570[2] | 8 |
| 3 | 2-Thienylacetyl | 25[6] | - | - |
| 4 | Naphthylacetyl | 670[2] | 33[2] | -0.05 |
Data sourced from Eidam et al. (2010).[2][6]
In cellular assays, potent sulfonamide boronic acid inhibitors have been shown to reverse β-lactamase-mediated resistance to third-generation cephalosporins, reducing their minimum inhibitory concentrations (MICs) by up to 32-fold.[6]
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (MHB) or agar (MHA)
-
Sulfonamide boronic acid inhibitor
-
β-lactam antibiotic
-
96-well microtiter plates (for broth microdilution)
-
Sterile culture tubes and Petri dishes
-
Incubator
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the sulfonamide boronic acid and the β-lactam antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the β-lactam antibiotic in MHB in the wells of a 96-well plate.
-
Add a fixed, sub-inhibitory concentration of the sulfonamide boronic acid inhibitor to each well containing the β-lactam antibiotic dilutions.
-
Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include control wells: a growth control (bacteria in MHB only), a sterility control (MHB only), and controls for each drug alone.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Emerging Applications in Oncology
While the role of sulfonamide boronic acids as β-lactamase inhibitors is well-established, their potential in other therapeutic areas, particularly oncology, is an active area of research. This is largely extrapolated from the known activities of sulfonamides and boronic acids as separate classes of anticancer agents.
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[7] Boron-containing sulfonamides have been synthesized and shown to be effective inhibitors of these tumor-associated CAs.[8] The boronic acid moiety in these compounds can potentially interact with the active site zinc ion, contributing to their inhibitory activity.[8]
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9] Several sulfonamide-containing molecules are known to inhibit VEGFR-2 tyrosine kinase.[10] While specific examples of sulfonamide boronic acids targeting VEGFR-2 are not yet widely reported, this remains a promising area for future drug development. The inhibition of VEGFR-2 blocks downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
VEGFR-2 Signaling Pathway and Potential Inhibition.
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.[11] Sulfonamide-based inhibitors have been designed to chelate the active site zinc ion of MMPs.[11] The incorporation of a boronic acid moiety could potentially enhance this chelation and lead to more potent and selective MMP inhibitors.
Key Experimental Methodologies
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for determining the potency of sulfonamide boronic acids. A general spectrophotometric method is described below.
Materials:
-
Purified enzyme
-
Substrate that produces a chromogenic product upon enzymatic cleavage
-
Sulfonamide boronic acid inhibitor
-
Assay buffer at the optimal pH for the enzyme
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of the sulfonamide boronic acid inhibitor in the assay buffer.
-
In the wells of a 96-well plate, add a fixed concentration of the enzyme to the different concentrations of the inhibitor.
-
Include control wells containing the enzyme without the inhibitor (for measuring 100% activity) and wells with buffer only (for background correction).
-
Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding to occur.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the wavelength corresponding to the chromogenic product over time using a spectrophotometer.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).
X-ray Crystallography
Determining the crystal structure of a sulfonamide boronic acid in complex with its target enzyme provides invaluable insights into the binding mode and facilitates structure-based drug design.
Materials:
-
Highly purified protein
-
Sulfonamide boronic acid inhibitor
-
Crystallization buffer
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant
Procedure:
-
Prepare a stock solution of the purified protein at a high concentration (e.g., 5-10 mg/mL).
-
Prepare a stock solution of the sulfonamide boronic acid inhibitor in a suitable solvent (e.g., DMSO).
-
Incubate the protein with a molar excess of the inhibitor (e.g., 2-5 fold) for a period ranging from 30 minutes to several hours to allow for complex formation.
-
Set up crystallization trials by mixing the protein-inhibitor complex solution with a variety of crystallization buffer conditions in the wells of a crystallization plate.
-
Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.
-
Once crystals of suitable size are obtained, they are carefully harvested and cryo-cooled in a cryoprotectant solution before being subjected to X-ray diffraction analysis.
Conclusion and Future Perspectives
Sulfonamide boronic acids have firmly established their importance in medicinal chemistry, primarily through their successful application as potent inhibitors of β-lactamases, offering a promising strategy to combat the growing threat of antibiotic resistance. The unique synergy between the sulfonamide and boronic acid moieties results in a distinct SAR profile that can be exploited for the design of highly effective enzyme inhibitors.
While their role in oncology is still emerging, the known anticancer properties of both sulfonamides and boronic acids suggest that sulfonamide boronic acids are a promising class of compounds for the development of novel therapeutics targeting cancer-related enzymes such as carbonic anhydrases, VEGFR-2, and MMPs. Further research in this area is warranted to fully explore their potential.
The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this versatile and potent class of molecules. The continued exploration of sulfonamide boronic acids is poised to yield new and effective therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]
The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives have emerged as foundational building blocks in contemporary organic synthesis, offering a unique combination of stability, versatility, and reactivity. Their impact is particularly profound in the realms of pharmaceutical discovery and materials science, where the precise construction of complex molecular architectures is paramount. This technical guide provides an in-depth exploration of the core properties of boronic acids, their principal applications in carbon-carbon and carbon-heteroatom bond formation, and detailed experimental protocols for their use.
Fundamental Properties of Boronic Acids
Boronic acids are organoboron compounds with the general structure R-B(OH)₂. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry. A key feature of boronic acids is the vacant p-orbital on the boron atom, which confers Lewis acidity and is central to their reactivity.[1] They are generally crystalline solids that are stable in the presence of air and moisture, a significant advantage over many other organometallic reagents.[2]
The acidity of boronic acids is a crucial parameter influencing their reactivity. The pKa of a boronic acid is typically around 9, but this can be significantly influenced by the nature of the organic substituent 'R'.[3] Electron-withdrawing groups on an aryl ring, for instance, increase the Lewis acidity and lower the pKa.[3] This property is also exploited in the design of boronic acid-based sensors, as their affinity for diols is pH-dependent.
Table 1: Physicochemical Properties of Representative Boronic Acids
| Boronic Acid | Structure | pKa | Melting Point (°C) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 8.8 | 215-216[2] |
| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | 9.25 | 204-206 |
| 4-Trifluoromethylphenylboronic Acid | CF₃C₆H₄B(OH)₂ | 7.9 | 255-260 |
| 3,4,5-Trifluorophenylboronic Acid | C₆H₂F₃B(OH)₂ | 7.0 | 285-290 |
| 2-Thiopheneboronic Acid | C₄H₃SB(OH)₂ | 8.1 | 138-140 |
Note: pKa values can vary depending on the measurement conditions. Data compiled from various sources.[3][4][5]
Key Applications in Organic Synthesis
The utility of boronic acids in organic synthesis is vast and continues to expand. They are most renowned for their participation in palladium-catalyzed cross-coupling reactions, but their applications extend to copper-catalyzed transformations and beyond.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst and a base.[6] The reaction exhibits high functional group tolerance and stereospecificity, making it a powerful tool for the synthesis of biaryls, conjugated dienes, and styrenes.[7]
The Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[8] This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol.[8] A significant advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air.[8]
The Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid.[9] This reaction is particularly valuable for the synthesis of ketones under neutral conditions.[10] A key feature of this transformation is the use of a copper(I) carboxylate co-catalyst, which facilitates both the cleavage of the C-S bond and the activation of the boronic acid.[10]
Table 2: Representative Yields for Key Cross-Coupling Reactions
| Coupling Reaction | Aryl Halide/Thioester | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 110 | 74[11] |
| Suzuki-Miyaura | 1-Iodo-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ / L1 | K₂CO₃ | Toluene/H₂O | 90 | 95[12] |
| Chan-Lam | Aniline | Phenylboronic Acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 93[8] |
| Chan-Lam | Imidazole | Phenylboronic Acid | --INVALID-LINK--₂ | K₂CO₃ | MeOH | RT | 85[13] |
| Liebeskind-Srogl | S-Phenyl thiobenzoate | 4-Tolylboronic Acid | Pd₂(dba)₃ / TFP / CuTC | - | THF | 55 | 93[14] |
| Liebeskind-Srogl | Thioester | 4-CF₃-Phenylboronic Acid | [Pd(IPr)(μ-Cl)Cl]₂ / CuI | K₃PO₄ | THF | 50 | 85[15] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions. This table provides representative examples.
Protecting Groups for Boronic Acids
While many boronic acids are stable, some are prone to decomposition under certain reaction conditions. To circumvent this, boronic acids are often protected as boronate esters.[16] The N-methyliminodiacetic acid (MIDA) boronate esters are particularly noteworthy.[17] MIDA boronates are stable to a wide range of reaction conditions, including chromatography, and can be deprotected under mild basic conditions to regenerate the free boronic acid.[18] This has enabled the development of iterative cross-coupling strategies for the synthesis of complex molecules.[19]
Experimental Protocols
Synthesis of Phenylboronic Acid
This protocol is adapted from the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.[2]
-
Reagents: Bromobenzene, Magnesium turnings, Anhydrous diethyl ether, Trimethyl borate, Sulfuric acid (10%), Diethyl ether, Saturated sodium chloride solution.
-
Procedure:
-
Prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous diethyl ether.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture onto a mixture of crushed ice and 10% sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from water to afford pure phenylboronic acid.
-
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure for the coupling of an aryl bromide with an arylboronic acid.[1]
-
Reagents: Aryl bromide (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), Potassium phosphate (K₃PO₄, 2.0 mmol), Toluene (5 mL), Water (0.5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
General Protocol for Chan-Lam N-Arylation
This protocol describes a typical Chan-Lam coupling of an amine with an arylboronic acid.[20]
-
Reagents: Amine (1.0 mmol), Arylboronic acid (1.5-2.0 mmol), Copper(II) acetate (Cu(OAc)₂, 0.1-1.0 equiv), Pyridine (as base), Dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, combine the amine, Cu(OAc)₂, and a magnetic stir bar.
-
Add DCM and pyridine, and stir the mixture at room temperature for 15-30 minutes.
-
Add the arylboronic acid to the reaction mixture.
-
Stir the reaction at room temperature, open to the air, and monitor by TLC.
-
Upon completion, quench the reaction with aqueous ammonium hydroxide.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Synthesis of a MIDA Boronate Ester
This procedure describes the protection of a boronic acid with MIDA anhydride.[19]
-
Reagents: Boronic acid (1.0 equiv), MIDA anhydride (3.0 equiv), Anhydrous dioxane.
-
Procedure:
-
In a round-bottom flask, combine the boronic acid and MIDA anhydride.
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous dioxane via syringe.
-
Heat the suspension at 70 °C for 24 hours.
-
Cool the reaction mixture, and collect the precipitated MIDA boronate by filtration.
-
Wash the solid with dioxane and dry under vacuum.
-
Deprotection of a MIDA Boronate Ester
This is a general protocol for the hydrolysis of a MIDA boronate to the corresponding boronic acid.[18]
-
Reagents: MIDA boronate, Tetrahydrofuran (THF), 1 M Sodium hydroxide (NaOH) solution.
-
Procedure:
-
Dissolve the MIDA boronate in THF.
-
Add 1 M aqueous NaOH solution and stir at room temperature for 10-30 minutes.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the boronic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the boronic acid.
-
Conclusion
Boronic acids are remarkably versatile and indispensable reagents in modern organic synthesis. Their stability, coupled with their diverse reactivity in key bond-forming reactions, has solidified their position as essential building blocks for the construction of complex molecules in drug discovery, agrochemicals, and materials science. The continued development of new boronic acid-based reagents, catalysts, and methodologies promises to further expand their utility and impact in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. orgsyn.org [orgsyn.org]
- 20. benchchem.com [benchchem.com]
The Emergence of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid as a Potent Ferroptosis Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. The discovery of small molecules that can modulate this pathway is of significant interest for therapeutic development. This technical guide provides a comprehensive overview of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid, a compound that has been identified as a potent inhibitor of ferroptosis. Initially investigated as an insulin signaling inhibitor under the designation BMS536924, its true mechanism of action as a ferroptosis suppressor has been elucidated to be iron chelation. This document details the discovery, synthesis, mechanism of action, and biological significance of this compound, referred to herein as RN1847, its designation as a ferroptosis inhibitor. Included are structured data summaries, detailed experimental protocols, and pathway and workflow visualizations to support further research and drug development efforts in the field of ferroptosis.
Discovery and Background
This compound, also known as RN1847, was initially developed by Bristol-Myers Squibb as BMS536924, a dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Subsequent research, however, revealed a novel and more potent activity of this compound. In a screen for modulators of ferroptosis, a newly identified form of regulated cell death, BMS536924 was discovered to be a potent inhibitor.[3][4]
Further investigation demonstrated that its anti-ferroptotic activity was independent of its effects on insulin signaling.[3] Instead, the protective effect of RN1847 against ferroptosis is attributed to its ability to chelate iron, an essential cofactor for the execution of this cell death pathway.[3][5] This discovery repositioned this compound from an oncology candidate targeting growth factor signaling to a valuable chemical tool for studying ferroptosis and a potential therapeutic agent for diseases where ferroptosis plays a pathogenic role.
Chemical Properties and Synthesis
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | RN1847, BMS-536924 | [1][3] |
| CAS Number | 850568-15-9 (for BMS-536924) | |
| Molecular Formula | C₁₁H₁₆BNO₄S | |
| Molecular Weight | 269.13 g/mol | |
| Melting Point | 166-168 °C | [6] |
| Predicted Density | 1.37 ± 0.1 g/cm³ | [6] |
| XLogP3 | 0.56 | [6] |
| PSA | 86.2 Ų | [6] |
Synthesis Pathway
While a detailed, publicly available protocol for the direct synthesis of this compound is scarce, a plausible multi-step synthetic route can be constructed based on established organic chemistry principles. The synthesis can be logically divided into three key stages:
-
Formation of the Sulfonyl Chloride: Starting from 3-bromobenzenesulfonyl chloride.
-
Sulfonamide Formation: Reaction of the sulfonyl chloride with piperidine.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid.
Experimental Protocol: A Generalized Synthetic Approach
Stage 1 & 2: Synthesis of 1-[(3-Bromophenyl)sulfonyl]piperidine
This stage involves the reaction of a commercially available starting material, 3-bromobenzenesulfonyl chloride, with piperidine to form the corresponding sulfonamide.
-
Materials: 3-bromobenzenesulfonyl chloride, piperidine, an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), and a base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve 3-bromobenzenesulfonyl chloride in the chosen solvent and cool the solution in an ice bath.
-
Slowly add a solution of piperidine and the base to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous acid (to remove excess amine and base), followed by water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-[(3-bromophenyl)sulfonyl]piperidine, which can be purified by recrystallization or column chromatography.
-
Stage 3: Synthesis of this compound
This final step involves the conversion of the aryl bromide to the boronic acid. The Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and a boron source is a common and effective method.[7][8]
-
Materials: 1-[(3-Bromophenyl)sulfonyl]piperidine, a boron source such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), a base (e.g., potassium acetate or potassium carbonate), and a suitable solvent (e.g., dioxane, DMSO, or ethanol/water mixture).
-
Procedure:
-
To a reaction vessel, add 1-[(3-bromophenyl)sulfonyl]piperidine, the boron source, the palladium catalyst, and the base.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The solvent is added, and the mixture is heated to a temperature typically ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The workup procedure often involves filtration to remove the catalyst, followed by an aqueous workup. If a boronate ester was formed (using B₂pin₂), a subsequent hydrolysis step with an acid is required to obtain the boronic acid.
-
The crude product is then purified, for example, by recrystallization or column chromatography, to yield the final product, this compound.
-
Biological Significance and Mechanism of Action
The primary biological significance of RN1847 lies in its ability to potently inhibit ferroptosis.
Ferroptosis Inhibition
Ferroptosis is a form of regulated cell death initiated by iron-dependent lipid peroxidation. It is distinct from other cell death modalities like apoptosis and necroptosis. Two major pathways can induce ferroptosis: the extrinsic or transporter-dependent pathway and the intrinsic or enzyme-regulated pathway.
-
Extrinsic Pathway: Inhibition of the cystine/glutamate antiporter (System Xc⁻) leads to depletion of intracellular cysteine, a precursor for the antioxidant glutathione (GSH).
-
Intrinsic Pathway: Direct inhibition of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides using GSH as a cofactor.
Both pathways converge on the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
References
- 1. 3-溴苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Identification and initial characterization of a potent inhibitor of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 6. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Potential Pharmacological Applications of Piperidine Sulfonamide Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine sulfonamide scaffold is a privileged motif in medicinal chemistry, consistently appearing in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.
Core Synthetic Strategies
The synthesis of piperidine sulfonamide derivatives typically involves the coupling of a piperidine-containing fragment with a sulfonyl chloride. A general and widely adaptable synthetic route is outlined below.
General Synthetic Protocol
A common synthetic approach involves the reaction of a substituted piperidine with an arylsulfonyl chloride in the presence of a base.
-
Step 1: Synthesis of the Piperidine Intermediate. The synthesis often begins with a commercially available or synthesized piperidine derivative, which may contain various functional groups to allow for diversification.
-
Step 2: Sulfonylation. The piperidine derivative is then reacted with a substituted sulfonyl chloride in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) and in the presence of a base (e.g., triethylamine, pyridine) to yield the corresponding piperidine sulfonamide.
Electron-withdrawing effects of sulfonyl groups in phenylboronic acids
An In-depth Technical Guide to the Electron-Withdrawing Effects of Sulfonyl Groups in Phenylboronic Acids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of electron-withdrawing groups (EWGs) onto the phenyl ring of phenylboronic acids profoundly alters their electronic properties, acidity, and reactivity. The sulfonyl group (-SO₂R) is a particularly potent EWG, and its incorporation is a key strategy for modulating the characteristics of phenylboronic acids for various applications. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of sulfonyl groups, detailing their impact on the acidity (pKa) of the boronic acid moiety. We present quantitative data, detailed experimental protocols for synthesis and pKa determination, and visualizations of the underlying chemical principles and workflows. This document serves as a critical resource for researchers leveraging sulfonyl-substituted phenylboronic acids in fields such as medicinal chemistry, boronate affinity chromatography, and catalysis.
Introduction
Phenylboronic acids are versatile compounds widely utilized in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Beyond their role in carbon-carbon bond formation, their ability to reversibly form cyclic esters with 1,2- and 1,3-diols makes them invaluable in the development of chemical sensors and for the separation of biomolecules like carbohydrates and catechols.[2][3]
The utility of a phenylboronic acid is intrinsically linked to the electronic nature of its substituents. The boron atom in a boronic acid is a Lewis acid, and its acidity can be finely tuned by placing substituents on the aromatic ring. Electron-withdrawing groups (EWGs) pull electron density away from the boron center, increasing its Lewis acidity and lowering the pKa of the B(OH)₂ group.[4] The sulfonyl group (-SO₂R) and its derivatives, such as the sulfonamide group (-SO₂NR₂), are strong EWGs that significantly impact the properties of the phenylboronic acid scaffold.[2][5] This guide explores these effects in detail.
The Electron-Withdrawing Nature of the Sulfonyl Group
The sulfonyl group exerts its powerful electron-withdrawing effect primarily through the inductive effect .[6] The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density from the phenyl ring through the sigma bond framework. This polarization depletes electron density at the boron atom, making it more electrophilic and stabilizing the corresponding anionic boronate species formed upon reaction with a Lewis base (e.g., hydroxide).
Caption: Inductive withdrawal of electron density from the phenyl ring by the sulfonyl group.
Quantitative Analysis of the Electron-Withdrawing Effect
The electronic influence of the sulfonyl group can be quantified by examining its effect on the acidity (pKa) of the boronic acid and through Hammett substituent constants.
Impact on Acidity (pKa)
The pKa of a phenylboronic acid reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate. A lower pKa value indicates a stronger Lewis acid. The introduction of strong EWGs like the sulfonyl group substantially lowers the pKa, shifting the equilibrium towards the boronate form at a lower pH.[2] This is a critical advantage in applications like boronate affinity chromatography, where binding to cis-diols can be achieved at or near physiological pH, avoiding the degradation of sensitive analytes under alkaline conditions.[2]
Table 1: pKa Values of Substituted Phenylboronic Acids
| Compound | Substituent | Position | pKa Value | Reference |
| Phenylboronic acid | -H | - | 8.8 ± 0.1 | [2] |
| 4-(3-butenesulfonyl)phenylboronic acid | -SO₂(CH₂)₂CH=CH₂ | para | 7.1 ± 0.1 | [2] |
| 4-(N-allylsulfamoyl)phenylboronic acid | -SO₂NHCH₂CH=CH₂ | para | 7.4 ± 0.1 | [2] |
| 4-nitrophenylboronic acid | -NO₂ | para | 7.1 | [2] |
| 4-carboxyphenylboronic acid | -COOH | para | ~8.0 | [2] |
| 4-(methylsulfonyl)phenylboronic acid | -SO₂CH₃ | para | 7.86 (calculated) | [7] |
As shown in the table, the 4-sulfonyl substituted phenylboronic acid has a pKa (7.1) that is 1.7 pH units lower than the unsubstituted parent compound (8.8).[2] This effect is comparable in magnitude to the nitro group, which is one of the strongest classical EWGs.[2]
Hammett Parameters
The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the effect of meta- or para-substituents on reaction rates or equilibria.[8]
-
σ (sigma) is the substituent constant, which measures the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant, which measures the sensitivity of a reaction to substituent effects.
The dissociation of phenylboronic acids correlates well with Hammett constants, with a reported ρ value of approximately +2.1 to +2.5.[7][9] This large, positive ρ value indicates that the reaction is highly sensitive to substituents and that negative charge is built up in the transition state (i.e., formation of the anionic boronate), which is stabilized by EWGs.
Table 2: Hammett Substituent Constants (σ) for Sulfonyl-Containing Groups
| Substituent Group | σ (meta) | σ (para) | Reference |
| -SO₂CH₃ | 0.60 | 0.72 | [10] |
| -SO₂NH₂ | 0.46 | 0.57 | [10] |
| -SO₂F | 0.80 | 0.91 | |
| -SO₂Cl | 1.20 | 1.11 | |
| -SO₂Ph | 0.62 (calc) | 0.70 (calc) | - |
The large, positive σ values for sulfonyl-based groups confirm their strong electron-withdrawing character, consistent with the observed pKa lowering.
Synthesis and Experimental Protocols
Synthesis of Sulfonyl-Substituted Phenylboronic Acids
A common and effective method for synthesizing arylboronic acids with strong EWGs is the bromo-lithium exchange followed by quenching with a borate ester.[2] A standard procedure often involves a one-pot treatment to improve yields, as sequential addition can lead to side reactions.[2]
References
- 1. scribd.com [scribd.com]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. medchem.unistra.fr [medchem.unistra.fr]
- 4. researchgate.net [researchgate.net]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid and its Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a commercially available chemical compound that merges three key pharmacophores: a phenylboronic acid group, a sulfonamide linker, and a piperidine moiety. While specific research detailing the biological activities of this particular molecule is limited in publicly accessible literature, its constituent parts are extensively studied and are integral to numerous clinically significant therapeutic agents. This guide provides a comprehensive overview of the research landscape surrounding the core scaffolds of this compound, exploring the synthesis, biological activities, and therapeutic potential of its analogs. By dissecting the roles of each component, we can infer the potential applications and guide future research into this and related compounds.
Physicochemical Properties of this compound
The fundamental properties of the title compound are summarized below, providing a baseline for its chemical identity and behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆BNO₄S | [1] |
| Molecular Weight | 269.13 g/mol | |
| Melting Point | 166-168 °C | [2] |
| MDL Number | MFCD07783850 | |
| PubChem Substance ID | 329785860 | |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [2] |
| Polar Surface Area (PSA) | 86.2 Ų | [2] |
| XLogP3 (Predicted) | 0.56 | [2] |
The Phenylboronic Acid Core: A Versatile Enzyme Inhibitor
The boronic acid group is a unique functional group in medicinal chemistry, renowned for its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites. This property has made arylboronic acids a cornerstone for designing potent inhibitors for various enzymes, most notably proteases.
Mechanism of Action: Boronic acids, such as the proteasome inhibitor bortezomib, act as transition-state analogs. The boron atom is electrophilic and readily attacked by the catalytic serine residue within a serine protease, forming a stable, tetrahedral boronate adduct. This effectively blocks the enzyme's catalytic activity.[3][4]
Figure 1: General mechanism of serine protease inhibition by a boronic acid.
Synthesis: A common and direct method for preparing arylboronic esters is the Palladium-catalyzed cross-coupling reaction of an alkoxydiboron reagent (like B₂pin₂) with a haloarene, a process known as Miyaura borylation.[3] This is often a key step in the synthesis of complex boronic acid derivatives.
Figure 2: General workflow for the synthesis of arylboronic acids.
The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a six-membered nitrogen-containing heterocycle that is one of the most ubiquitous scaffolds in drug design.[5] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for optimizing ligand-receptor interactions. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6]
Quantitative Data for Piperidine Analogs: The following table summarizes the biological activity of various research compounds featuring a piperidine moiety, illustrating the scaffold's versatility.
| Compound Class | Target/Assay | Activity (IC₅₀ / MIC) | Reference |
| Piperine Dipeptidyl Boronic Acid (1) | Pancreatic Cancer Cell Line | IC₅₀ = 31 ± 0.3 µM | [7] |
| Piperidinol Analog | Anti-tuberculosis | Good activity (specific values not detailed) | [8] |
| 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione derivatives | Anticonvulsant (PTZ-induced) | Relative potency 0.02 to 0.2 vs. phenobarbitone | [9] |
| (R)-2-(Piperidin-3-yl)phthalimide (7) | Nitrite Reduction (LPS-challenged RAW 264.7) | 32% reduction at 30µM | [10] |
| (R)-2-(Piperidin-3-yl)phthalimide (7) | IL-6 Reduction (LPS-challenged RAW 264.7) | 40% reduction at 30µM | [10] |
| Isonicotinohydrazide (8) | M. tuberculosis H₃₇Rv | MIC = 0.56 µM | [11] |
| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones | Glioma Cell Viability | 30-65% reduction at 100 µM | [12] |
Structure-Activity Relationship (SAR) Insights: SAR studies on piperidine derivatives often reveal that the nature and position of substituents on the piperidine ring and its nitrogen atom are critical for biological activity. For example, in a series of benzothiazole-phenyl analogs, different substituents on the benzenesulfonyl group attached to the piperidine nitrogen led to a range of activities.[13]
Figure 3: Conceptual SAR for piperidine-based analogs.
The Sulfonamide Linker: A Key Structural Motif
The sulfonamide group is another privileged functional group in drug discovery, present in a wide array of antibacterial, diuretic, and anti-inflammatory drugs. It is a stable, non-hydrolyzable linker that can act as a hydrogen bond acceptor and donor, contributing significantly to a molecule's binding affinity and physicochemical properties.
Quantitative Data for Sulfonamide Analogs: Analogs containing a sulfonamide or sulfonylurea group have shown potent activity in various assays.
| Compound Class | Target/Assay | Activity (Kᵢ / IC₅₀) | Reference |
| N-phenylsulfonamide (Compound 8) | Acetylcholinesterase (AChE) | Kᵢ = 31.5 ± 0.33 nM | [14] |
| N-phenylsulfonamide (Compound 8) | Butyrylcholinesterase (BChE) | Kᵢ = 24.4 ± 0.29 nM | [14] |
| N-phenylsulfonamide (Compound 8) | Carbonic Anhydrase I (CA I) | Kᵢ = 45.7 ± 0.46 nM | [14] |
| N-phenylsulfonamide (Compound 2) | Carbonic Anhydrase II (CA II) | Kᵢ = 33.5 ± 0.38 nM | [14] |
| Sulfonylurea derivative (14a) | MCF7 Cancer Cell Line | IC₅₀ = 1.7 µg/ml | [15] |
| Sulfonylurea derivative (17) | HePG2 Cancer Cell Line | IC₅₀ = 8.7 µg/ml | [15] |
Experimental Protocols
Detailed and reproducible experimental methods are the foundation of scientific research. Below are representative protocols for the synthesis and evaluation of compounds related to the core scaffolds of this compound.
Protocol 1: Synthesis of a Piperidine-Sulfonamide Analog This protocol is adapted from the synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(arylsulfonyl)piperidine-4-carboxamides.[13]
-
Amide Coupling: Commercially available 2-(4-aminophenyl)benzothiazole and N-Boc-4-piperidine carboxylic acid are condensed via a coupling reaction with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave irradiation to form an amide intermediate.
-
Boc-Deprotection: The intermediate is subjected to Boc-deprotection using trifluoroacetic acid (TFA) to yield the key piperidine intermediate.
-
Sulfonylation: The resulting piperidine intermediate is coupled with a desired R-benzenesulfonyl chloride under microwave irradiation to yield the final sulfonamide product.
-
Purification: The final product is purified using column chromatography or recrystallization.
-
Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) This protocol is based on the method used for evaluating 1,3-thiazole and N-phenylsulfonamide derivatives.[14][16]
-
Reagent Preparation: Prepare a Tris-HCl buffer (50 mM, pH 8.0), solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the test inhibitor compound at various concentrations, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide). 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of Tris-HCl buffer.
-
Add 10 µL of the enzyme solution (final concentration 0.03 U/mL).
-
Add 10 µL of the test compound solution and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
-
Data Acquisition: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB using a microplate reader at a wavelength of 412 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting inhibition percentage against inhibitor concentration. The inhibition constant (Kᵢ) can be determined using Dixon or Lineweaver-Burk plots.
Conclusion and Future Directions
This compound represents an intriguing chemical entity by combining three pharmacologically validated scaffolds. While direct biological data for this compound is scarce, the extensive research on its analogs provides a strong rationale for its investigation. Analogs featuring the phenylboronic acid core are potent enzyme inhibitors; those with the piperidine moiety exhibit diverse activities from anticancer to neuroprotective; and the sulfonamide linker is a well-established component of many drugs.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of this compound and a library of its close analogs with systematic structural modifications.
-
Biological Screening: Comprehensive screening of these new compounds against a panel of targets, particularly serine proteases, kinases, and cancer cell lines, to identify primary biological activities.
-
Structure-Activity Relationship Studies: Elucidating the key structural features required for potency and selectivity to guide the development of optimized lead compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of promising compounds to assess their drug-likeness.
By leveraging the knowledge from its constituent parts, researchers can unlock the therapeutic potential of this and related classes of molecules, paving the way for novel drug candidates.
References
- 1. parchem.com [parchem.com]
- 2. echemi.com [echemi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and inhibit cancer cell growth in a preclinical model of glioblastoma multiforme [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
The Boronic Acid Moiety: A Reversible Covalent Warhead in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of boron, an element not typically found in biological systems, has ushered in a new era of therapeutic innovation.[1] Among boron-containing compounds, the boronic acid moiety [-B(OH)₂] has emerged as a uniquely versatile and powerful functional group in drug design.[2][3] Its distinct electronic properties and reactivity enable the formation of reversible covalent bonds with key biological targets, a mechanism that offers a compelling balance between the high potency of covalent inhibitors and the improved safety profile of reversible binders.[4][5] This unique characteristic has been successfully harnessed in several FDA-approved drugs, validating the boronic acid warhead as a cornerstone of modern medicinal chemistry.[2][3]
This guide explores the core principles of boronic acid reactivity, its application in prominent drug classes, and the key experimental and design considerations for professionals in drug development.
Core Principles of Boronic Acid Reactivity
The therapeutic efficacy of boronic acid-based drugs stems from the unique electronic nature of the boron atom.
1.1. Lewis Acidity and Nucleophilic Interaction
The boron atom in a boronic acid possesses an empty p-orbital, rendering it a mild Lewis acid.[6][7] This allows it to readily accept a pair of electrons from biological nucleophiles, such as the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes.[4][8] This interaction is central to its mechanism as an enzyme inhibitor.
1.2. Reversible Covalent Inhibition of Serine/Threonine Proteases
The hallmark of the boronic acid moiety is its ability to form a stable, yet reversible, covalent bond with the hydroxyl groups of serine and threonine residues.[4] The boron atom mimics the tetrahedral transition state of peptide-bond hydrolysis, making boronic acids potent inhibitors of serine and threonine proteases.[9][10] The resulting tetrahedral boronate adduct is stable enough to inhibit the enzyme effectively but can dissociate, restoring enzyme function.[5] This reversibility is crucial for minimizing the risk of permanent off-target modifications and associated toxicities.[5]
1.3. Interaction with cis-Diols
Boronic acids can react with molecules containing cis-1,2 or -1,3 diols, such as saccharides and glycoproteins, to form five- or six-membered cyclic boronate esters.[11][12] This reaction is typically reversible and pH-dependent, occurring more readily in alkaline aqueous solutions.[11][13] This reactivity has been exploited for developing glucose sensors, drug delivery systems that respond to changes in pH or saccharide concentration, and for targeting glycosylated proteins.[11][14]
Mechanisms of Action in Approved Therapeutics
The unique reactivity of the boronic acid moiety has been successfully translated into clinically approved drugs for cancer and infectious diseases.
2.1. Proteasome Inhibitors: Targeting Protein Homeostasis in Cancer
Drugs like bortezomib (Velcade®) and ixazomib (Ninlaro®) are first-in-class proteasome inhibitors that have revolutionized the treatment of multiple myeloma.[15][16]
-
Mechanism: These dipeptidyl boronic acids selectively and reversibly bind to the N-terminal threonine residue in the chymotrypsin-like (β5) catalytic site of the 26S proteasome.[16][17][18] The boron atom forms a tetrahedral intermediate with the threonine's hydroxyl group, effectively blocking the proteasome's function.[19]
-
Signaling Pathway: Inhibition of the proteasome disrupts the degradation of ubiquitinated proteins.[20] This leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells, which are highly dependent on the proteasome for survival.[16][17][21]
2.2. β-Lactamase Inhibitors: Combating Antibiotic Resistance
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved in combination with the carbapenem antibiotic meropenem (Vabomere®).[22][23]
-
Mechanism: Vaborbactam is not an antibiotic itself. Instead, it protects meropenem from being destroyed by serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[22][24] The boronic acid moiety acts as a transition-state analog, forming a reversible covalent adduct with the active site serine residue of the β-lactamase enzyme.[24][25]
-
Logical Relationship: By neutralizing the resistance enzyme, vaborbactam restores the antibacterial activity of meropenem against many multidrug-resistant Gram-negative bacteria.[22]
Quantitative Data on Boronic Acid Drug Reactivity
The potency and reversible nature of boronic acid inhibitors can be quantified through various kinetic and binding parameters.
Table 1: Inhibitory Potency of Approved Boronic Acid Drugs
| Drug | Target | Potency Metric | Value | Reference(s) |
|---|---|---|---|---|
| Bortezomib | 20S Proteasome (β5 subunit) | Kᵢ | 0.6 nM | [26] |
| Ixazomib | 20S Proteasome (β5 subunit) | IC₅₀ | 3.4 nM | [27] |
| Vaborbactam | KPC-2 Serine β-Lactamase | Kᵢ | 69 nM | [24] |
| Vaborbactam | CTX-M-15 Serine β-Lactamase | Kᵢ | 0.022 µM (22 nM) | [28] |
| Vaborbactam | AmpC Serine β-Lactamase | Kᵢ | 0.038 µM (38 nM) |[28] |
Table 2: Kinetic Parameters Illustrating Reversibility
| Drug | Target | Parameter | Value | Significance | Reference(s) |
|---|---|---|---|---|---|
| Ixazomib | 20S Proteasome (β5 subunit) | Dissociation half-life (t½) | 18 minutes | Demonstrates reversible binding, allowing for recovery of proteasome activity. | [29] |
| Bortezomib | 26S Proteasome | Dissociation half-life (t½) | 110 minutes | Slower dissociation compared to ixazomib, indicating longer target occupancy. | [29] |
| Vaborbactam | Various β-Lactamases | Inactivation Constant (k₂/K) | 3.4 × 10³ to 2.4 × 10⁴ M⁻¹s⁻¹ | Acts as a potent progressive inactivator, indicating efficient enzyme inhibition. |[28] |
Key Experimental Protocols
Characterizing the reactivity of boronic acid-containing compounds requires specific biochemical and biophysical assays.
4.1. Protocol: Enzyme Inhibition Assay for Proteasome Inhibitors
This protocol provides a general method to determine the IC₅₀ value of a boronic acid inhibitor against the 20S proteasome.
-
Objective: To measure the concentration of a boronic acid compound required to inhibit 50% of the chymotrypsin-like activity of the 20S proteasome.
-
Materials:
-
Purified human 20S proteasome.
-
Fluorogenic peptide substrate specific for the chymotrypsin-like site (e.g., Suc-LLVY-AMC).
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Boronic acid inhibitor stock solution (in DMSO).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Methodology:
-
Prepare serial dilutions of the boronic acid inhibitor in Assay Buffer. A typical final concentration range might be 0.1 nM to 10 µM.
-
In the microplate wells, add 50 µL of the diluted inhibitor solutions or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of purified 20S proteasome (e.g., at a final concentration of 0.5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Suc-LLVY-AMC substrate (e.g., at a final concentration of 10 µM) to all wells.
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time (kinetic mode) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
4.2. Protocol: Competitive Binding Assay for Boronic Acid–Diol Interactions
This protocol uses a fluorescent reporter to determine the binding affinity (association constant, Kₑq) of a boronic acid for a non-fluorescent diol (e.g., glucose).[12]
-
Objective: To quantify the binding strength between a boronic acid and a target diol through competitive displacement of a fluorescent diol.
-
Materials:
-
Boronic acid compound of interest.
-
Alizarin Red S (ARS), a fluorescent catechol dye.
-
Target diol (e.g., glucose, fructose).
-
Buffer solution at a specific pH (e.g., pH 7.4 phosphate buffer).
-
Fluorimeter or fluorescence plate reader.
-
-
Methodology:
-
Determine ARS-Boronic Acid Binding (Kₐᵣₛ): First, determine the association constant of the boronic acid with ARS. Titrate the boronic acid into a fixed concentration of ARS and measure the increase in fluorescence upon formation of the ARS-boronate ester.
-
Competitive Displacement: a. Prepare a solution with fixed concentrations of the boronic acid and ARS, based on the Kₐᵣₛ to ensure a significant portion of ARS is bound. b. Prepare serial dilutions of the target diol (e.g., glucose). c. Add increasing concentrations of the target diol to the boronic acid-ARS complex solution. d. Incubate to allow the system to reach equilibrium. e. Measure the fluorescence intensity at each diol concentration. As the target diol displaces ARS from the boronic acid, the fluorescence will decrease.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of the target diol.
-
Use the known Kₐᵣₛ and the competitive binding data to calculate the apparent association constant (Kₑq) for the boronic acid–diol interaction using established equations.[12]
-
Drug Design Considerations and Challenges
While powerful, the boronic acid moiety presents unique challenges that must be addressed during drug development.
-
Stability and Metabolism: Boronic acids can undergo oxidative deboronation, where the carbon-boron bond is cleaved, inactivating the drug.[30][31] This metabolic pathway is a key consideration for pharmacokinetic profiling.
-
Selectivity: The reactivity of boronic acids with various nucleophiles necessitates careful design to ensure selectivity for the intended target and minimize off-target effects.[15]
-
Prodrug Strategies: To improve stability, solubility, and oral bioavailability, boronic acids are often administered as prodrugs. For example, ixazomib is administered as a citrate ester (ixazomib citrate), which rapidly hydrolyzes under physiological conditions to release the active boronic acid form.[29]
-
Synthesis: The synthesis of boronic acids, particularly aliphatic ones, can be challenging.[15]
References
- 1. Boron-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 18. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Bortezomib - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 23. youtube.com [youtube.com]
- 24. Vaborbactam - Wikipedia [en.wikipedia.org]
- 25. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. scispace.com [scispace.com]
- 28. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ixazomib - Wikipedia [en.wikipedia.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and broad functional group tolerance in forming carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[2][3] Biaryl sulfonamides, for instance, are recognized for their diverse biological activities and are present in numerous therapeutic agents, including enzyme inhibitors and receptor antagonists.[2][3][4][5]
3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a valuable building block for drug discovery, combining the phenylboronic acid moiety required for Suzuki-Miyaura coupling with a sulfonamide-linked piperidine ring. The piperidine and sulfonamide groups are prevalent in many FDA-approved drugs and are known to influence pharmacokinetic and pharmacodynamic properties.[5] These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions to generate diverse biaryl sulfonamide scaffolds for research and drug development.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is compiled based on established protocols for structurally similar or sterically hindered substrates.[6][7][8]
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide (1.0 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 92 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 85 | 16 | 88 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride (1.0 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-Amyl alcohol | 110 | 20 | 78 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 | 16 | 85 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Toluene | 110 | 24 | 75 |
Experimental Protocols
A detailed methodology for a general Suzuki-Miyaura cross-coupling reaction using this compound is provided below. This protocol is based on best practices for achieving high yields with electron-rich and sterically demanding coupling partners.[9]
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel with a rubber septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 5 mL) to the reaction vessel via syringe.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating mantle at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 8-24 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting aryl halide is observed.
-
-
Work-up Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic phase sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow, the catalytic cycle of the reaction, and a potential application in a biological context.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-(Piperidin-1-ylsulfonyl)phenylboronic acid in OLED Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and greater energy efficiency compared to traditional liquid crystal displays. The performance of an OLED is critically dependent on the molecular architecture of the organic materials used within its multilayer structure. Hole Transport Materials (HTMs) are a crucial component, facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.
Substituted phenylboronic acids are versatile building blocks in the synthesis of advanced organic electronic materials. They are key reactants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise construction of complex conjugated molecules. The electronic properties of these molecules can be fine-tuned by the choice of substituents on the phenylboronic acid ring.
This document provides detailed application notes for 3-(Piperidin-1-ylsulfonyl)phenylboronic acid , a specialized building block for the synthesis of novel Hole Transport Materials (HTMs) for high-performance OLEDs. The electron-withdrawing piperidin-1-ylsulfonyl group is expected to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material, which can lead to improved charge injection and overall device efficiency.
Proposed Synthetic Application: Synthesis of a Novel Hole Transport Material (PS-TPA)
Herein, we propose the synthesis of a novel triarylamine-based HTM, hereafter referred to as PS-TPA , utilizing this compound. The synthetic route involves a Suzuki-Miyaura cross-coupling reaction between this compound and a brominated triarylamine core, such as 4,4'-dibromo-4''-methoxytriphenylamine. The resulting molecule is designed to possess favorable thermal stability and charge transport properties.
Experimental Protocols
Synthesis of PS-TPA via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of the target Hole Transport Material, PS-TPA.
Materials:
-
4,4'-dibromo-4''-methoxytriphenylamine (1.0 equivalent)
-
This compound (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (4.0 equivalents)
-
Toluene (Anhydrous)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a condenser and a magnetic stirrer, add 4,4'-dibromo-4''-methoxytriphenylamine, this compound, and Tetrakis(triphenylphosphine)palladium(0).
-
Solvent and Base Addition: Add a 4:1:1 mixture of Toluene, Ethanol, and a 2M aqueous solution of Potassium Carbonate to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) under an inert atmosphere and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure PS-TPA product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Fabrication
This protocol describes the fabrication of a multilayer OLED device using the synthesized PS-TPA as the hole transport layer. All fabrication steps should be carried out in a cleanroom environment.
Device Structure: ITO / PS-TPA (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF (EIL) / Al (Cathode)
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PS-TPA (Hole Transport Material)
-
Emissive material (e.g., a suitable phosphorescent or fluorescent emitter doped in a host)
-
Electron Transport Material (e.g., TPBi or Alq₃)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit a layer of PS-TPA as the Hole Transport Layer (HTL). The thickness can be optimized, typically in the range of 30-50 nm.
-
Deposit the Emissive Layer (EML). This may consist of a host material co-evaporated with a guest emitter.
-
Deposit an Electron Transport Layer (ETL), such as TPBi.
-
-
Cathode Deposition:
-
Deposit a thin layer of Lithium Fluoride (LiF) as an Electron Injection Layer (EIL).
-
Deposit a layer of Aluminum (Al) as the cathode.
-
-
Encapsulation: Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the device using a programmable sourcemeter and a spectroradiometer.
Data Presentation
The following table presents a hypothetical comparison of the performance of an OLED device utilizing the newly synthesized PS-TPA as the HTL against a device with a standard HTM, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). The data are representative of what might be expected for a high-performance, phosphorescent green OLED.
| Performance Metric | NPB-based Device (Reference) | PS-TPA-based Device (Expected) |
| Turn-on Voltage (V) | 3.2 | 2.8 |
| Maximum Luminance (cd/m²) | ~15,000 | >20,000 |
| Maximum Current Efficiency (cd/A) | ~45 | ~60 |
| Maximum Power Efficiency (lm/W) | ~35 | ~50 |
| Maximum External Quantum Efficiency (%) | ~15 | ~20 |
| CIE Coordinates (x, y) | (0.32, 0.61) | (0.32, 0.61) |
Note: The performance of OLEDs is highly dependent on the specific device architecture and materials used. The values presented here are for illustrative purposes.[1]
Mandatory Visualizations
References
Application Notes and Protocols for Boronate Affinity Chromatography in Cis-Diol Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of cis-diol-containing compounds using boronate affinity chromatography (BAC). This technique is a powerful tool for the selective isolation of a wide range of biomolecules, including glycoproteins, RNA, nucleotides, and catechols, which are often of significant interest in research and drug development.
Principle of Boronate Affinity Chromatography
Boronate affinity chromatography is a mode of affinity chromatography that leverages the reversible covalent interaction between a boronic acid ligand and molecules containing cis-diol groups.[1][2] The fundamental principle relies on the pH-dependent formation of a cyclic ester between the boronate group immobilized on a stationary phase and the cis-diol of the target molecule.[1][3][4]
Under alkaline conditions (typically pH > 7.5), the boronic acid is in a tetrahedral boronate anion form, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[1][3][4] This leads to the capture of the target molecule on the chromatography resin. Molecules without the cis-diol functionality will not bind and are washed away. The elution of the bound molecules is achieved by lowering the pH to acidic conditions (typically pH < 6.5), which hydrolyzes the cyclic ester and releases the purified cis-diol compound.[1][3] Alternatively, elution can be accomplished by using a competing cis-diol-containing molecule, such as sorbitol or mannitol, at a high concentration.[3][5]
Key Applications
Boronate affinity chromatography is a versatile technique with broad applications in the separation and purification of various biomolecules.[1][6]
-
Glycoproteins and Glycated Proteins: BAC is widely used for the enrichment and purification of glycoproteins and for the analysis of glycated hemoglobin (HbA1c).[2][7][8][9]
-
RNA, Nucleosides, and Nucleotides: The presence of the 2',3'-cis-diol in the ribose sugar makes RNA, ribonucleosides, and ribonucleotides ideal candidates for purification by BAC.[10][11][12] This method can effectively separate them from DNA, which lacks the 2'-hydroxyl group.[11]
-
Catechols and Catecholamines: The coplanar cis-diol group of catechols allows for their efficient separation from other compounds.[13]
-
Saccharides and Carbohydrates: BAC is a valuable tool for the separation and analysis of various sugars and carbohydrates that possess cis-diol functionalities.[12][14]
Quantitative Data Summary
The selection of an appropriate boronate affinity resin is crucial for successful purification. The table below summarizes key quantitative parameters for commercially available resins.
| Resin Name | Support Matrix | Particle Size (wet) | Exclusion Limit | Boronate Load Capacity | Binding Capacity | Manufacturer |
| Boronate Resin | Polyacrylamide | 45-90 µm | 6,000 Da | >1.2 meq/g | >130 µmol sorbitol/ml gel | G-Biosciences |
| Affi-Gel Boronate Gel | Polyacrylamide | Not specified | 6,000 Da | 1.05 ± 0.15 meq/g | 130 µmol sorbitol/ml gel | Bio-Rad |
| Monomix MC-Boronate | Polymethacrylate | 30 µm, 60 µm | 1 x 107 Da (globular proteins) | Not specified | Not specified | Sepax Technologies |
Experimental Protocols
Protocol 1: General Purification of a cis-Diol Containing Small Molecule
This protocol provides a general procedure for the purification of small molecules such as nucleosides, nucleotides, or catechols.
1. Materials:
-
Boronate Affinity Resin (e.g., G-Biosciences Boronate Resin)
-
Chromatography Column
-
Binding/Wash Buffer: 0.1 M HEPES, pH 8.5
-
Elution Buffer 1 (pH-based): 0.1 M Acetate buffer, pH 5.0
-
Elution Buffer 2 (Competitive): Binding/Wash Buffer containing 0.1 M Sorbitol
-
Regeneration Solution: 0.1 M Acetic Acid followed by 2 M NaCl
2. Method:
-
Resin Preparation: If using dry beads, hydrate the resin in the Binding/Wash Buffer according to the manufacturer's instructions.[15] For pre-swollen resin, wash with 3-5 column volumes (CV) of deionized water, followed by equilibration with 5-10 CV of Binding/Wash Buffer.[3]
-
Column Packing: Gently pack the equilibrated resin into a suitable chromatography column.
-
Sample Preparation: Dissolve the sample containing the cis-diol molecule in the Binding/Wash Buffer. Ensure the pH of the sample is adjusted to the binding pH. Filter the sample to remove any particulate matter.
-
Sample Loading: Load the prepared sample onto the column at a controlled flow rate.
-
Washing: Wash the column with 5-10 CV of Binding/Wash Buffer to remove unbound molecules. Monitor the absorbance at 280 nm (or another appropriate wavelength) until it returns to baseline.
-
Elution:
-
Fraction Collection: Collect fractions and monitor the eluate for the presence of the target molecule using a suitable assay (e.g., UV absorbance, activity assay).
-
Regeneration: After elution, regenerate the column by washing with 2-3 CV of 2.0-3.0 M NaCl solution, followed by 2 CV of 0.1 M acetic acid if a competitive diol was used for elution.[3] Finally, re-equilibrate the column with the Binding/Wash Buffer for future use.[3]
Protocol 2: Purification of Glycoproteins from a Complex Mixture
This protocol is designed for the selective enrichment of glycoproteins from a protein mixture like a cell lysate or serum.
1. Materials:
-
Boronate Affinity Resin suitable for proteins (e.g., Sepax Monomix MC-Boronate)
-
Chromatography Column
-
Binding/Wash Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0. The presence of Mg2+ may enhance binding.[3][5]
-
Elution Buffer: 100 mM Glycine-HCl, pH 3.0 or Binding/Wash Buffer containing 200 mM Sorbitol.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using acidic elution)
2. Method:
-
Resin and Column Preparation: Prepare and pack the column with the boronate affinity resin as described in Protocol 1, using the glycoprotein Binding/Wash Buffer.
-
Sample Preparation: Prepare the protein sample in the Binding/Wash Buffer. It is crucial to ensure the sample is clear and free of precipitates. Dialysis or buffer exchange into the Binding/Wash Buffer may be necessary.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column thoroughly with at least 10 CV of Binding/Wash Buffer to remove non-glycoprotein components.
-
Elution:
-
Acidic Elution: Elute the bound glycoproteins with the Elution Buffer. Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately neutralize the pH and preserve protein integrity.
-
Competitive Elution: Elute with the sorbitol-containing Elution Buffer.
-
-
Analysis: Analyze the collected fractions for the presence of glycoproteins using methods such as SDS-PAGE, Western blotting, or specific activity assays.
-
Regeneration: Regenerate the column as described in Protocol 1.
Visualizations
Caption: Principle of boronate affinity chromatography.
Caption: General experimental workflow for BAC.
References
- 1. xiamenbiotime.com [xiamenbiotime.com]
- 2. PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sepax-pdm.sepax-tech.com [sepax-pdm.sepax-tech.com]
- 4. books.rsc.org [books.rsc.org]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. microbenotes.com [microbenotes.com]
- 10. Isolate ribonucleotide and oligonucleotide RNA with Immobilized Boronic Acid [gbiosciences.com]
- 11. Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Purification of catechol siderophores by boronate affinity chromatography: identification of chrysobactin from Erwinia carotovora subsp. carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryl Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Biaryl Sulfonamides
Biaryl sulfonamides are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development.[1][2][3] This structural motif is a key component in a variety of therapeutic agents due to its ability to mimic or block the function of biological molecules. The sulfonamide group can act as a transition-state mimetic for tetrahedral intermediates in enzymatic reactions, while the biaryl scaffold allows for precise three-dimensional positioning of substituents to optimize binding to biological targets. Consequently, biaryl sulfonamides are found in drugs with a wide range of applications, including as inhibitors for enzymes such as kinases and proteases, and as antagonists for various receptors.[1][3] The development of efficient and versatile synthetic methods to access these complex molecules is therefore a critical endeavor in modern organic and medicinal chemistry.[2][4]
Synthetic Strategies: A Mechanistic Overview
The construction of biaryl sulfonamides can be approached in two primary ways: formation of the C-N bond of the sulfonamide at a late stage, or formation of the biaryl C-C bond as the key step. Palladium-catalyzed cross-coupling reactions have become the methods of choice for both strategies, offering mild conditions and broad functional group tolerance.[5][6]
Strategy 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] In the context of biaryl sulfonamide synthesis, this reaction typically involves the coupling of a biaryl halide or triflate with a sulfonamide. The choice of phosphine ligand is crucial for the success of this reaction, as it influences the rate of oxidative addition, reductive elimination, and helps to prevent catalyst decomposition.[6] Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to enhance reaction efficiency.[6]
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The sulfonamide coordinates to the Pd(II) center, often with the displacement of a ligand.
-
Deprotonation: A base deprotonates the coordinated sulfonamide to form a palladium-amido complex.
-
Reductive Elimination: The biaryl group and the sulfonamido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for sulfonamide synthesis.
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryls.[7] In the synthesis of biaryl sulfonamides, this reaction can be used to couple an aryl boronic acid (or ester) with an aryl halide (or triflate) that already contains a sulfonamide group. Alternatively, the sulfonamide can be introduced after the biaryl core has been constructed. The choice of base, solvent, and palladium source are critical for achieving high yields and preventing side reactions.[7]
Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling also proceeds through a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (or triflate) to form a Pd(II) complex.
-
Transmetalation: The organoboron species reacts with the Pd(II) complex in the presence of a base. The aryl group from the boronic acid is transferred to the palladium center, displacing the halide or triflate.
-
Reductive Elimination: The two aryl groups on the palladium center couple to form the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis.
Emerging Strategy: C-H Activation/Arylation
More recently, palladium-catalyzed C-H activation/arylation has emerged as a powerful strategy for the synthesis of biaryl sulfonamides.[1][8][9] This approach avoids the need for pre-functionalized starting materials (like halides or boronic acids) by directly coupling a C-H bond of an aromatic sulfonamide with an arylating agent.[1][9] This method can offer improved atom economy and access to novel substitution patterns. The reaction often requires a directing group to achieve regioselectivity.[1][10]
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may be necessary for specific substrates.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination for N-Arylation of Sulfonamides
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with a sulfonamide.
Materials and Equipment:
-
Substrates: Aryl bromide (1.0 equiv), Sulfonamide (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos (2-4 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Glassware: Schlenk flask or oven-dried round-bottom flask with condenser, magnetic stir bar
-
Inert Atmosphere: Nitrogen or Argon
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, sulfonamide, base, palladium catalyst, and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Sulfonamide Synthesis
This protocol outlines a general procedure for the coupling of an aryl halide bearing a sulfonamide group with an arylboronic acid.
Materials and Equipment:
-
Substrates: Aryl halide-sulfonamide (1.0 equiv), Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand
-
Base: Aqueous K₂CO₃ (2 M solution, 2.0 equiv) or K₃PO₄
-
Solvent: Toluene, 1,4-dioxane, or DMF, often with water as a co-solvent
-
Glassware: Round-bottom flask with condenser, magnetic stir bar
-
Inert Atmosphere: Nitrogen or Argon
Procedure:
-
To a round-bottom flask, add the aryl halide-sulfonamide, arylboronic acid, and palladium catalyst.
-
Add the solvent mixture (e.g., toluene/water 4:1).
-
Add the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method depends on several factors, including the availability of starting materials, functional group tolerance, and desired substitution pattern. The following table summarizes typical conditions for the main palladium-catalyzed routes to biaryl sulfonamides.
| Feature | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | C-H Arylation |
| Bond Formed | C-N | C-C | C-C |
| Key Reactants | Biaryl Halide + Sulfonamide | Aryl Halide-Sulfonamide + Arylboronic Acid | Aryl Sulfonamide + Aryl Halide |
| Typical Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂ |
| Typical Ligand | XPhos, RuPhos, BrettPhos | PPh₃, SPhos | Often ligand-free or simple phosphines |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Ag₂O, AgOAc (as oxidant) |
| Typical Solvent | Toluene, Dioxane | Toluene/H₂O, Dioxane/H₂O | Toluene, Acetic Acid |
| Temperature (°C) | 80 - 120 | 80 - 110 | 100 - 130 |
| Advantages | Direct C-N bond formation | Well-established, wide substrate scope | High atom economy, no pre-functionalization |
| Disadvantages | Can be sensitive to sterically hindered substrates | Requires synthesis of boronic acids | May require a directing group, regioselectivity can be an issue |
Conclusion
The palladium-catalyzed synthesis of biaryl sulfonamides is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling represent robust and versatile methods for accessing these important scaffolds, with each offering distinct advantages depending on the synthetic strategy. The emergence of C-H activation techniques further expands the synthetic toolbox, promising more efficient and environmentally benign routes in the future. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable method for their specific synthetic targets.
References
- 1. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Site-Selective C-H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a valuable bifunctional molecule employed as a key intermediate in the synthesis of complex organic compounds, particularly within the pharmaceutical industry. Its structure incorporates a boronic acid moiety, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the piperidinylsulfonyl group can influence the physicochemical properties of the final molecule, potentially enhancing solubility, metabolic stability, and target-binding interactions. This intermediate is particularly useful in the construction of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active compounds, including kinase inhibitors.
Core Applications in Drug Discovery
The primary application of this compound is in the synthesis of substituted biaryl and heteroaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a halogenated (typically brominated or chlorinated) aromatic or heteroaromatic compound. The resulting molecules often serve as scaffolds for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology.
For instance, this intermediate can be utilized in the synthesis of substituted pyridinyl-phenyl amines, a class of compounds investigated for their potential as kinase inhibitors. The piperidinylsulfonylphenyl moiety can occupy specific binding pockets within the kinase active site, contributing to the overall potency and selectivity of the inhibitor.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with a Heteroaryl Bromide
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heteroaryl bromide, such as 5-bromo-2-methylpyridin-3-amine.[1]
Materials:
-
This compound
-
5-bromo-2-methylpyridin-3-amine (or other suitable heteroaryl bromide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-(3-(piperidin-1-ylsulfonyl)phenyl)-2-methylpyridin-3-yl)acetamide.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids and heteroaryl bromides, providing an expected range for the yield of the target compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 70-85[1] |
| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 75-90[1] |
| 3 | 5-bromo-2-methylpyridin-3-amine | This compound | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | Expected: Moderate to Good |
Note: The yield for the specific reaction with this compound is an educated estimation based on similar reactions, as a specific literature value was not found.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Postulated Signaling Pathway Inhibition
Molecules synthesized using this compound are often designed as kinase inhibitors. For example, they may target kinases within the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Postulated inhibition of the PI3K signaling pathway.
References
Experimental Blueprint for Cross-Coupling Reactions with Sulfonyl Chlorides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental setups, protocols, and data for cross-coupling reactions involving sulfonyl chlorides. The methodologies outlined herein are essential for the synthesis of diverse molecular architectures, offering valuable tools for medicinal chemistry and materials science. Three primary catalytic strategies are detailed: Palladium-catalyzed Suzuki-Miyaura coupling, Nickel-catalyzed desulfonylative coupling, and visible-light photoredox catalysis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sulfonyl Chlorides with Boronic Acids
This protocol describes the coupling of arene-, arylmethane-, and alk-2-ene-1-sulfonyl chlorides with various boronic acids. The reaction proceeds via a desulfonylative pathway, where the sulfonyl chloride group acts as a leaving group, facilitating the formation of a new carbon-carbon bond.
Experimental Protocol
Materials and Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Condenser
-
Inert gas (Argon or Nitrogen) supply with a manifold or balloon setup
-
Syringes and needles for liquid transfer
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)[1]
-
Ligand (if required, e.g., carbene or sterically hindered phosphine ligands)[1]
-
Base (e.g., K₂CO₃, Na₂CO₃)[1]
-
Anhydrous solvent (e.g., THF, dioxane)[1]
-
Sulfonyl chloride derivative
-
Boronic acid derivative
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble an oven-dried Schlenk flask containing a magnetic stir bar and fitted with a condenser. Connect the flask to a Schlenk line or an inert gas-filled balloon. Evacuate the flask and backfill with inert gas, repeating this cycle three times to ensure an inert atmosphere.[2][3]
-
Addition of Reagents: Under a positive flow of inert gas, add the sulfonyl chloride (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 1.5-10 mol %), ligand (if applicable, e.g., 6 mol %), and base (2.0-3.0 equiv) to the flask.[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., THF) via syringe. The typical concentration is in the range of 0.1-0.5 M with respect to the sulfonyl chloride.
-
Reaction: Stir the mixture at the desired temperature (typically reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.[5]
-
Characterization: Characterize the purified product using NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.[6]
Data Presentation
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (8-10 mol%) | K₂CO₃ (2-3 equiv) | THF | Reflux | 12-24 | 60-85 | [1] |
| Pd₂(dba)₃ (1.5 mol%)/Ligand 7 (6 mol%) | Na₂CO₃ (3 equiv) | THF | Reflux | 3-5 | 70-95 | [1] |
| Pd(OAc)₂ (5 mol%)/PPh₃ (10 mol%) | K₂CO₃ | - | - | - | - | [1] |
Note: Ligand 7 refers to a specific carbene precursor mentioned in the source literature.[1]
Experimental Workflow
Nickel-Catalyzed Desulfonylative Cross-Coupling with Organozinc Reagents
This method provides an alternative for the formation of C(sp²)-C(sp²) bonds, particularly with heteroaryl compounds, utilizing a nickel catalyst and organozinc reagents.[7][8] The organozinc reagents can be prepared in situ from the corresponding organic halides or other precursors.[9][10]
Experimental Protocol
Part A: Preparation of Organozinc Reagent (if not commercially available) [10]
-
To a flame-dried Schlenk flask under an inert atmosphere, add zinc dust.
-
Add a solution of the corresponding organic halide in an anhydrous solvent (e.g., DMA, THF).
-
The formation of the organozinc reagent may require activation, for example, with a small amount of iodine or by heating.
Part B: Cross-Coupling Reaction [7]
Materials and Equipment:
-
Glovebox or Schlenk line for inert atmosphere operations[2][3]
-
Oven-dried reaction vial with a magnetic stir bar
-
Nickel precatalyst (e.g., NiCl₂)[7]
-
Ligands (e.g., a combination of phosphine and nitrogen-based ligands)[7]
-
Reducing agent (e.g., Zn dust)[7]
-
Base (e.g., Li₃PO₄)[7]
-
Anhydrous solvent (e.g., DMA)[7]
-
Aryl sulfone derivative
-
Aryl bromide
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, charge an oven-dried vial with the aryl sulfone (1.0 equiv), aryl bromide (2.0-3.0 equiv), nickel precatalyst (10 mol %), ligands (e.g., 6 mol % each of a phosphine and a nitrogen ligand), base (1.0 equiv), and zinc dust (3.0 equiv).[7]
-
Solvent Addition: Add the anhydrous solvent (e.g., DMA) via syringe.
-
Reaction: Seal the vial and stir the mixture at an elevated temperature (e.g., 100-120 °C) for 24-36 hours.[7] Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Characterization: Purify the crude product by flash column chromatography and characterize by NMR and mass spectrometry.[6][11]
Data Presentation
| Ni-catalyst (mol%) | Ligands (mol%) | Base (equiv) | Reductant (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂ (10) | L1 (6), L2 (6) | Li₃PO₄ (1.0) | Zn (3.0) | DMA | 100 | 24 | 50-85 | [7] |
| Ni(acac)₂ (5) | - | - | - | neat | 25-60 | - | - | [10] |
Note: L1 and L2 refer to specific phosphine and nitrogen-based ligands from the source literature.[7]
Catalytic Cycle
Visible-Light Photoredox-Catalyzed Radical-Radical Cross-Coupling
This modern approach utilizes a photocatalyst that, upon irradiation with visible light, initiates a radical-radical cross-coupling between sulfonyl chlorides and trifluoroborate salts. This method is characterized by its mild reaction conditions and redox neutrality.[12][13][14]
Experimental Protocol
Materials and Equipment:
-
Reaction tubes (e.g., Pyrex) with stir bars
-
Visible light source (e.g., blue LEDs)[14]
-
Photocatalyst (e.g., an iridium or organic dye-based catalyst)[15]
-
Sulfonyl chloride derivative
-
Potassium trifluoroborate salt
-
Solvent (e.g., CH₃CN)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a reaction tube containing a magnetic stir bar, add the sulfonyl chloride (1.0 equiv), the trifluoroborate salt (1.2-1.5 equiv), and the photocatalyst (e.g., 1-2 mol %).
-
Solvent Addition: Add the solvent (e.g., CH₃CN).
-
Degassing (Optional but Recommended): Degas the reaction mixture by sparging with an inert gas for 10-15 minutes.
-
Irradiation: Seal the tube and place it at a short distance (e.g., ~5 cm) from the visible light source. Stir the reaction at room temperature.[14]
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, remove the solvent under reduced pressure.
-
Purification and Characterization: Purify the residue by flash column chromatography to isolate the sulfone product.[5] Confirm the structure by NMR and mass spectrometry.[6]
Data Presentation
| Photocatalyst (mol%) | Substrate 1 | Substrate 2 | Solvent | Time (h) | Yield (%) | Reference |
| Ir(ppy)₃ (1-2) | Aryl sulfonyl chloride | Alkyl trifluoroborate | CH₃CN | 12-24 | 60-90 | [12][13] |
| Eosin Y | Alkyl trifluoroborate | Allylic sulfone | - | 48-72 | - | [15] |
Conceptual Pathway
Safety Precautions
-
Sulfonyl Chlorides: These compounds are often corrosive and moisture-sensitive. Handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organometallic Reagents (Organozinc, Grignard): These reagents can be pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere using Schlenk line or glovebox techniques.[16][17] Use dry, deoxygenated solvents.
-
Catalysts: Many transition metal catalysts are toxic and should be handled with care.
-
General: Always consult the Safety Data Sheet (SDS) for all reagents before use.[18] Ensure that appropriate quenching procedures are in place and that waste is disposed of correctly.[16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Generation of Organozinc Reagents from Arylsulfonium Salts Using a Nickel Catalyst and Zinc Dust [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomerically-Enriched a-Borylzinc Reagents by Nickel-Catalyzed Carbozincation of Vinylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoredox-Catalyzed Radical-Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. quora.com [quora.com]
- 18. Handling of reagents - SynCrest Inc. [syncrest.com]
Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using Piperidine-Based Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile template for three-dimensional molecular design.[3] When functionalized with a boronic acid or its corresponding ester, the piperidine ring becomes a powerful building block for the synthesis of complex molecules, particularly through transition metal-catalyzed cross-coupling reactions.[1]
These application notes provide detailed protocols for the synthesis of novel drug candidates utilizing piperidine-based boronic acids, with a focus on Suzuki-Miyaura coupling and rhodium-catalyzed asymmetric synthesis. Furthermore, we present quantitative data on the biological activity of resulting compounds, specifically as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and pancreatic lipase, two important targets in oncology and metabolic diseases, respectively.
Key Synthetic Methodologies
The introduction of aryl and heteroaryl groups onto a piperidine core is a common strategy in drug discovery to explore structure-activity relationships (SAR). Piperidine-based boronic acids and their esters are excellent coupling partners for these transformations.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[4][5][6] This protocol details the coupling of a piperidine-based boronic acid pinacol ester with an aryl bromide.
Reaction Scheme:
Materials:
-
N-Boc-piperidine-4-boronic acid pinacol ester
-
4-Bromobenzonitrile
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-piperidine-4-boronic acid pinacol ester (1.2 mmol, 1.2 eq), 4-bromobenzonitrile (1.0 mmol, 1.0 eq), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines
This protocol describes a rhodium-catalyzed asymmetric addition of an arylboronic acid to a dihydropyridine, a key step in the enantioselective synthesis of 3-substituted piperidines.[1]
Reaction Scheme:
Materials:
-
4-Methoxyphenylboronic acid
-
1-(tert-Butoxycarbonyl)-1,2-dihydropyridine
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
(R)-BINAP (chiral phosphine ligand)
-
Potassium hydroxide (KOH)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
In a glovebox, to a vial, add [Rh(cod)Cl]₂ (0.015 mmol, 3 mol%) and (R)-BINAP (0.033 mmol, 6.6 mol%).
-
Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture for 20 minutes to form the catalyst complex.
-
In a separate oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq) and KOH (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add the pre-formed rhodium catalyst solution to the Schlenk flask via syringe.
-
Add 1-(tert-butoxycarbonyl)-1,2-dihydropyridine (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Add degassed water (0.2 mL).
-
Place the flask in a preheated oil bath at 70 °C and stir for 18 hours.
-
Monitor the reaction by TLC or chiral HPLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (10 mL).
-
Pass the mixture through a short plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine. Further reduction (e.g., with H₂/Pd-C) can yield the corresponding piperidine.
Biological Applications and Quantitative Data
Piperidine-based boronic acids are instrumental in synthesizing novel drug candidates targeting a range of diseases. Below are examples of such compounds and their biological activities.
PARP-1 Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway, making it an attractive target for cancer therapy, particularly in tumors with BRCA1/2 mutations.[7] Several potent PARP-1 inhibitors incorporate a piperidine scaffold.
| Compound ID | Piperidine Substitution Pattern | Linker | Pharmacophore | PARP-1 IC₅₀ (nM) | Reference |
| Olaparib Analog 1 | 4-substituted | Amide | Phthalazinone | 5.2 | [8] |
| Olaparib Analog 2 | 3-substituted | Carbonyl | Benzamide | 16.1 | [9] |
| Compound 20e | 4-substituted | Amide | Merged Olaparib-Alantolactone | 2.99 | [8] |
| Compound 25a | 4-substituted | Amide | Merged Olaparib-Alantolactone | 5.91 | [8] |
| Reference: Olaparib | Piperazine | Amide | Phthalazinone | 1.5 | [8] |
Pancreatic Lipase Inhibitors for Obesity Treatment
Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. Its inhibition is a validated strategy for the management of obesity.
| Compound ID | Piperidine Derivative Type | Key Structural Features | Pancreatic Lipase IC₅₀ (µM) | Reference |
| Compound 1 | N-aryl piperidine | 2,4-dinitrophenyl | > 100 | [10] |
| Compound 2 | N-acyl piperidine | 4-chlorobenzoyl | 85.3 | [10] |
| Compound 4 | Fluorinated piperidine analog | Trifluoromethylphenyl | 1.80 ± 0.08 | [11] |
| Compound 7 | Benzylpiperidine | 5-trifluoromethylpyridine | 11.2 (pIC₅₀) | [12] |
| Reference: Orlistat | - | β-lactone | 0.1 - 0.2 | [13] |
Visualizations
Signaling Pathway: PARP-1 in DNA Damage Repair
Caption: Role of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by piperidine-based PARP-1 inhibitors.
Experimental Workflow: Synthesis and Evaluation of Piperidine-Based Drug Candidates
Caption: General workflow for the synthesis and biological evaluation of novel drug candidates using piperidine-based boronic acids.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Arylation using 3-(Piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam N-arylation is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology allows for the creation of N-aryl compounds from arylboronic acids and nitrogen-containing nucleophiles under relatively mild conditions. The use of functionalized arylboronic acids, such as 3-(Piperidin-1-ylsulfonyl)phenylboronic acid, is of significant interest in medicinal chemistry and drug discovery, as it allows for the introduction of specific pharmacophoric features. The piperidine sulfonyl moiety is a common structural motif in bioactive molecules, and its incorporation can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
This document provides a detailed protocol for the N-arylation of secondary amines, specifically using piperidine as a model substrate, with this compound. The resulting N-aryl piperidine product is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Reaction Principle
The core of this protocol is the copper-catalyzed coupling of a nitrogen nucleophile (a secondary amine) with an arylboronic acid. The generally accepted mechanism for the Chan-Lam coupling involves the formation of a copper-aryl species, followed by coordination of the amine and subsequent reductive elimination to furnish the N-aryl product and a reduced copper species, which is then re-oxidized to complete the catalytic cycle.
Experimental Protocol
This section details a representative experimental procedure for the N-arylation of piperidine with this compound.
Materials:
-
This compound
-
Piperidine
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add copper(II) acetate (1.2 mmol, 1.2 equiv).
-
Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.
-
Add anhydrous dichloromethane (10 mL) via syringe.
-
Add piperidine (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.
-
Finally, add pyridine (2.0 mmol, 2.0 equiv) as a base and ligand via syringe.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-72 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-(piperidin-1-ylsulfonyl)phenyl)piperidine.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the N-arylation of secondary amines with arylboronic acids, based on literature precedents for similar Chan-Lam couplings.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (120) | Pyridine (2.0) | CH₂Cl₂ | 25 | 48 | 85 |
| 2 | Cu(OAc)₂ (100) | Et₃N (2.0) | CH₂Cl₂ | 25 | 72 | 78 |
| 3 | CuI (10) | K₂CO₃ (2.0) | DMSO | 80 | 12 | 75 |
| 4 | CuCl₂ (120) | Pyridine (2.0) | CH₂Cl₂ | 25 | 48 | 65 |
Yields are hypothetical and based on typical ranges for Chan-Lam N-arylation of secondary amines.
Table 2: Substrate Scope with Various Secondary Amines
| Entry | Amine | Arylboronic Acid | Product | Yield (%) |
| 1 | Piperidine | This compound | N-(3-(Piperidin-1-ylsulfonyl)phenyl)piperidine | 85 |
| 2 | Pyrrolidine | This compound | 1-(3-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidine | 82 |
| 3 | Morpholine | This compound | 4-(3-(Piperidin-1-ylsulfonyl)phenyl)morpholine | 88 |
| 4 | N-Methylpiperazine | This compound | 1-Methyl-4-(3-(piperidin-1-ylsulfonyl)phenyl)piperazine | 79 |
Yields are hypothetical and intended to be representative for this class of reaction.
Visualizations
The following diagrams illustrate the general reaction scheme, a proposed catalytic cycle, and the experimental workflow.
Caption: General reaction scheme for the N-arylation.
Application in the Synthesis of Protease Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a diverse class of enzymes that catalyze the hydrolysis of peptide bonds, playing a critical role in a vast array of physiological and pathological processes. Their involvement in diseases such as cancer, viral infections (e.g., HIV), cardiovascular disorders, and inflammatory conditions has established them as a major class of therapeutic targets.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of specific proteases is a cornerstone of modern drug discovery.[1][2]
These application notes provide a comprehensive overview of the synthesis and evaluation of protease inhibitors, tailored for researchers and professionals in drug development. This document outlines detailed synthetic protocols for key classes of inhibitors, presents quantitative data on their efficacy, and describes standard experimental procedures for their evaluation. Furthermore, it includes visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying principles and methodologies.
I. Synthesis of Protease Inhibitors: Key Scaffolds and Methodologies
The rational design of protease inhibitors often involves mimicking the transition state of the enzyme-substrate complex.[3][4] This has led to the development of various scaffolds incorporating non-hydrolyzable isosteres of the peptide bond. This section details the synthesis of prominent classes of protease inhibitors.
Hydroxyethylamine Isosteres
Hydroxyethylamine isosteres are a hallmark of many successful aspartyl protease inhibitors, including the HIV protease inhibitor Saquinavir.[4] They mimic the tetrahedral intermediate of peptide bond hydrolysis.
Experimental Protocol: Stereoselective Synthesis of a Hydroxyethylamine Core
This protocol describes a stereocontrolled route to an aminoalkyl epoxide, a key intermediate for the synthesis of hydroxyethylamine isosteres.
Materials:
-
(4S, 5R)-indano[1,2-d]oxazolidin-2-one
-
Trimethylacetyl chloride
-
Triethylamine (Et3N)
-
n-Butyllithium (n-BuLi)
-
Dibutylboron triflate (Bu2BOTf)
-
Ethyldiisopropylamine (iPr2NEt)
-
(Benzyloxy)acetaldehyde
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Potassium hydroxide (KOH)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Palladium hydroxide (Pd(OH)2) on carbon
-
1-(Chlorocarbonyl)-1-methylethyl acetate
-
Sodium methoxide (NaOMe)
-
Decahydroisoquinoline derivative
-
Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), 2-Propanol (iPrOH), Ethyl acetate (EtOAc)
-
Silica gel for chromatography
Procedure:
-
Acylation of Chiral Auxiliary: To a solution of (4S, 5R)-indano[1,2-d]oxazolidin-2-one in THF at -15°C, add Et3N followed by trimethylacetyl chloride. Stir the mixture at 0°C. In a separate flask, prepare a solution of n-BuLi in THF at -78°C and add it to the acylation reaction mixture.
-
Asymmetric Aldol Reaction: To the resulting N-acylated oxazolidinone in CH2Cl2 at 0°C, add Bu2BOTf and iPr2NEt. Stir for 1 hour at room temperature, then cool to -78°C. Add a solution of (benzyloxy)acetaldehyde in CH2Cl2. Stir for 30 minutes at -78°C and then warm to room temperature for 2 hours. Quench the reaction with a pH 7.4 buffer solution.[5]
-
Hydrolysis of the Chiral Auxiliary: To the aldol product in a 1:1 mixture of THF and water at 0°C, add H2O2 followed by LiOH·H2O. Stir for 1 hour at 0°C and quench with an aqueous solution of Na2SO3.[5]
-
Formation of the BOC-protected Amino Alcohol: Hydrolyze the resulting oxazolidinone with aqueous KOH in ethanol at 70°C. After neutralization, treat the crude amino alcohol with Boc2O in CH2Cl2 at room temperature.[5]
-
Deprotection and Epoxidation: Deprotect the benzyl group by catalytic hydrogenation over Pd(OH)2 on carbon in EtOAc. Convert the resulting diol to the epoxide by treatment with 1-(chlorocarbonyl)-1-methylethyl acetate in chloroform, followed by exposure to NaOMe in THF.[5]
-
Synthesis of the Hydroxyethylamine Isostere: React the aminoalkyl epoxide with a decahydroisoquinoline derivative in iPrOH at reflux to furnish the final hydroxyethylamine isostere. Purify the product by silica gel chromatography.[5]
α-Ketoamide Inhibitors
α-Ketoamides are potent, reversible inhibitors of serine and cysteine proteases. The electrophilic α-keto group forms a covalent adduct with the catalytic serine or cysteine residue, mimicking the transition state.
Experimental Protocol: Solid-Phase Synthesis of Peptidyl α-Ketoamides
This protocol describes a solid-phase strategy for the rapid synthesis of α-ketoamide inhibitors.[1][6]
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Fmoc-L-alanine
-
N,O-Dimethylhydroxylamine hydrochloride
-
HBTU, HOBt, DIPEA
-
Lithium aluminum hydride (LiAlH4)
-
Acetone cyanohydrin
-
Hydrochloric acid (HCl)
-
Dess-Martin periodinane (DMP)
-
Trifluoroacetic acid (TFA)
-
Piperidine in DMF
-
Dichloromethane (CH2Cl2), Dimethylformamide (DMF)
Procedure:
-
Preparation of Fmoc-L-alanine Aldehyde: Convert Fmoc-L-alanine to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride, HBTU, HOBt, and DIPEA. Reduce the Weinreb amide with LiAlH4 to obtain the corresponding aldehyde.[1]
-
Synthesis of the α-Ketoacid: React the Fmoc-L-alanine aldehyde with acetone cyanohydrin to form a cyanohydrin. Hydrolyze the cyanohydrin with HCl to yield the α-hydroxy acid, which is then oxidized to the α-ketoacid using DMP.[1]
-
Solid-Phase Peptide Synthesis (SPPS): Swell the Rink amide resin in DMF. Perform standard Fmoc-based SPPS to assemble the desired peptide sequence on the resin.
-
Coupling of the α-Ketoacid: Couple the synthesized Fmoc-protected α-ketoacid to the N-terminus of the resin-bound peptide using standard coupling reagents (e.g., HBTU/HOBt/DIPEA).
-
Cleavage and Deprotection: Cleave the α-ketoamide-containing peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Phosphonate Inhibitors
Phosphonate inhibitors are transition-state analogs that form a stable, covalent bond with the catalytic serine residue of serine proteases.
Experimental Protocol: Synthesis of Aminomethyl Phosphinate Esters
This protocol describes a facile, two-step synthesis of α-amino phenyl phosphinate esters.[7]
Materials:
-
Aldehydes (e.g., benzaldehyde)
-
Dichlorophosphines
-
Benzyl carbamate
-
Phenol
-
Triethylamine (Et3N)
-
Anhydrous organic solvents
Procedure:
-
Three-Component Mannich-Type Reaction: In a one-pot reaction for benzaldehydes (or a two-pot reaction for other aldehydes), perform a Mannich-type reaction between the aldehyde, a dichlorophosphine, and benzyl carbamate. This forms a phosphinyl chloride intermediate.[7]
-
Esterification: React the phosphinyl chloride intermediate with phenol and triethylamine to yield the final phosphinate ester.[7]
-
Purification: Purify the resulting α-amino phenyl phosphinate ester by column chromatography.
II. Quantitative Data on Protease Inhibitor Efficacy
The potency of a protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize these values for representative inhibitors across different protease classes.
Table 1: Inhibitory Activity of Serine Protease Inhibitors
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) |
| Nafamostat | Hepsin | 5.0 | 0.53 |
| Leupeptin | Transmembrane protease serine 6 | - | 2400-4100 |
| Compound 1 | Chymotrypsin | 1,200 | - |
| Compound 1 | Elastase | 3,800 | - |
| Compound 2 | Chymotrypsin | 13,000 | - |
| Compound 2 | Elastase | 128,000 | - |
Data sourced from multiple references.[7][8][9]
Table 2: Inhibitory Activity of Cysteine Protease Inhibitors
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) |
| K-777 | Cruzain (T. cruzi) | 5 | - |
| Odanacatib | Cathepsin K | 0.2 | - |
| Balanostat (VX-765) | Caspase-1 | - | 0.8 |
| E64d | Pan-cysteine proteases | 1,100 | - |
| Z-DEVD-FMK | Caspase-3 | - | - |
| Z-LEHD-FMK | Caspase-9 | - | - |
Data sourced from multiple references.[10][11][12][13]
Table 3: Inhibitory Activity of Aspartyl Protease Inhibitors
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) |
| Pepstatin A | B. divergens Aspartyl Proteases | Varies | - |
| TCMDC-134675 | B. divergens Aspartyl Proteases | 891 | - |
| Saquinavir | HIV-1 Protease | Varies | - |
| Ritonavir | HIV-1 Protease | Varies | - |
| Indinavir | HIV-1 Protease | Varies | - |
Data sourced from multiple references.[4][10][14]
Table 4: Inhibitory Activity of Metalloprotease (MMP) Inhibitors
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) |
| Marimastat | MMP-13 | 2.0 | - |
| Ilomastat | MMP-17 | 3.4 | - |
| Hydroxamate-based inhibitor | MMP-3 | - | 43 |
| Arylsulfonamide-based inhibitor | MMP-1 | - | 77 |
| TIMP-1 | MMP-1, MMP-2, MMP-3 | - | Varies |
Data sourced from multiple references.[3][5][11][15][16]
III. Experimental Protocols for Inhibitor Evaluation
In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method for determining the IC50 of an inhibitor using a fluorogenic substrate.
Materials:
-
Purified protease
-
Fluorogenic peptide substrate (e.g., with an AMC or rhodamine-based reporter)
-
Assay buffer (optimized for the specific protease)
-
Test inhibitor compounds
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor to achieve a range of concentrations.
-
Dilute the purified protease to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
In the microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the diluted protease solution to all wells except the blank (substrate only) wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Protease Activity Assay
This protocol outlines a general method for assessing the effect of a protease inhibitor on cell survival or proliferation.[12]
Materials:
-
Mammalian cell line relevant to the protease of interest
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
MTT or CCK-8 cell proliferation assay kit
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period relevant to the expected biological effect of inhibiting the target protease (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration at which the inhibitor affects cell viability.
-
IV. Visualizing Protease-Related Pathways and Workflows
Signaling Pathways
Proteases are integral components of many signaling cascades. Understanding these pathways is crucial for identifying and validating new drug targets.
Caption: The Caspase Signaling Pathway leading to apoptosis.
Caption: A simplified MMP signaling pathway in cancer.
References
- 1. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Matrix metalloproteinase 17 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Targeting matrix metalloproteinases in cancer: Bringing new life to old ideas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergent synthesis of α-ketoamide inhibitors of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix metalloproteinase 13 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Signaling pathways and genetics of brain Renin angiotensin system in psychiatric disorders: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbon-Carbon Bond Formation Using 3-(Piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing biaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and functional materials. 3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a valuable building block for the synthesis of complex molecules, offering the potential to introduce a sulfonamide-functionalized phenyl group. The piperidine sulfonamide moiety can influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, making it an attractive component in drug design.
These application notes provide a detailed overview of the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. While specific literature precedents for this exact boronic acid are limited, the provided protocols are based on established methodologies for structurally similar arylboronic acids, particularly those bearing electron-withdrawing sulfonyl and sulfonamide groups.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound, such as this compound, with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids structurally related to this compound with various aryl halides. This data is compiled from literature reports on analogous sulfonamide-bearing boronic acids and serves as a guide for reaction optimization.
| Entry | Aryl Halide | Boronic Acid Analog | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 3-(Morpholinosulfonyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-chlorobenzene | 3-(N,N-Dimethylsulfamoyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 2-Bromopyridine | 3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 75-85 |
| 4 | 4-Iodoacetophenone | This compound (inferred) | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88-98 |
| 5 | 1-Chloro-3-nitrobenzene | This compound (inferred) | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 70-80 |
Note: Data for entries 4 and 5 are inferred based on typical conditions for electron-deficient boronic acids and may require optimization.
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are general and may require optimization depending on the specific aryl halide substrate.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling with aryl bromides.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
This protocol is designed for more challenging aryl chloride substrates and utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Microwave reactor and appropriate reaction vials
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl chloride (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.0075 mmol), XPhos (0.015 mmol), and potassium carbonate (1.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) to the vial.
-
Inert Atmosphere: Sparge the mixture with Argon for 5-10 minutes.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
Workup:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein, based on established methodologies for analogous compounds, offer a robust starting point for researchers in drug discovery and materials science. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific substrates. The ability to readily introduce the piperidine sulfonamide moiety makes this building block a significant tool for the development of novel compounds with tailored properties.
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with sulfonyl boronic acids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving sulfonyl boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a sulfonyl boronic acid is resulting in a low yield. What are the most common initial points to check?
A1: When troubleshooting a low-yielding Suzuki coupling with sulfonyl boronic acids, begin by assessing these critical parameters:
-
Catalyst and Ligand Activity: Ensure the palladium catalyst and phosphine ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to ensure that your solvent is properly degassed and the reaction is conducted under a strict inert atmosphere (e.g., Nitrogen or Argon).
-
Purity and Stability of Reagents: Verify the purity of your aryl halide and, most importantly, the sulfonyl boronic acid. Boronic acids, particularly those with strong electron-withdrawing groups like the sulfonyl group, can be susceptible to degradation over time.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the formation of the boronate species for transmetalation but not so strong as to cause degradation of the starting materials.
Q2: I am observing significant protodeboronation of my sulfonyl boronic acid. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[2] The electron-withdrawing nature of the sulfonyl group makes the corresponding boronic acids more susceptible to this side reaction. Here are some strategies to mitigate it:
-
Use of Milder Bases: While a base is necessary to activate the boronic acid, very strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or Na₂CO₃.[3]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, employing strictly anhydrous conditions can significantly reduce this side reaction. Ensure solvents and reagents are thoroughly dried.
-
Conversion to a More Stable Boron Species: Consider converting the sulfonyl boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which are more resistant to protodeboronation. These can often be used directly in the coupling reaction.
Q3: The transmetalation step seems to be slow with my electron-deficient sulfonyl boronic acid. What conditions can I try to improve this?
A3: The electron-withdrawing sulfonyl group can decrease the nucleophilicity of the boronic acid, leading to a sluggish transmetalation step. To address this, consider the following:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the transmetalation step.[3]
-
Stronger, Non-Aqueous Bases: A stronger base can more effectively generate the reactive boronate species. In anhydrous conditions, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome a slow transmetalation barrier. Solvents with higher boiling points like dioxane, toluene, or DMF may be required.
Troubleshooting Guides
Issue: Low Yield with No Clear Cause
This guide provides a systematic workflow to diagnose and resolve low yields in Suzuki coupling reactions with sulfonyl boronic acids.
Data Presentation
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
The choice of base is critical for activating the boronic acid. The following table summarizes the effect of different bases on the yield of Suzuki coupling reactions, drawing from studies on related electrophiles.
| Base | Typical Substrates | Typical Yield (%) | Notes | Reference |
| K₂CO₃ | Aryl bromides | Moderate to High | A commonly used and effective base, often in aqueous solvent mixtures. | [4] |
| Na₂CO₃ | Sulfonyl chlorides | Good | Found to be a better activator than other bases for coupling with sulfonyl chlorides without degrading the electrophile. | [3] |
| K₃PO₄ | Aryl chlorides, hindered substrates | High | A stronger base, often effective for less reactive coupling partners. | [4] |
| Cs₂CO₃ | Aryl chlorides, hindered substrates | High | A strong and highly effective base, though more expensive. Can sometimes lead to decomposition of sulfonyl chlorides. | [3][4] |
| NaOH | Aryl bromides | ~70% | A strong base whose high basicity can sometimes be detrimental. | [4] |
| NaOAc | Sulfonyl chlorides | 6% | Can lead to the formation of less reactive sulfonates from sulfonyl chlorides, retarding the reaction. | [3] |
| Et₃N | Sulfonyl chlorides | Low | Generally less effective than inorganic bases in these couplings. | [3] |
Table 2: Performance of Palladium Catalysts and Ligands
The catalyst and ligand system is crucial for achieving high yields, especially with challenging substrates like electron-deficient sulfonyl boronic acids.
| Catalyst / Precatalyst | Ligand | Typical Substrates | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Aryl bromides, Sulfonyl chlorides | Moderate to High | A classic catalyst, but may be less effective for challenging substrates. |
| Pd₂(dba)₃ | Buchwald-type (e.g., SPhos, XPhos) | Aryl chlorides, hindered substrates | High | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Pd(dppf)Cl₂ | dppf | Hetero(aryl) boronic acids | Modest to Good (5-89%) | A robust catalyst for a range of substrates, including those with heteroatoms. |
| Pd(OAc)₂ | P(t-Bu)₃ or PCy₃ | Aryl chlorides and triflates | High | Electron-rich and bulky phosphine ligands are effective for less reactive electrophiles. |
| NHC-Pd Complexes | NHC (e.g., IPr) | Aryl chlorides | High | N-heterocyclic carbene ligands are a powerful alternative to phosphines. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with a Sulfonyl Boronic Acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Sulfonyl boronic acid or its pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, sulfonyl boronic acid, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Signaling Pathways and Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
Troubleshooting Logic for Protodeboronation
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
Improving the stability of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid in solution
Welcome to the technical support center for 3-(Piperidin-1-ylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: Like other arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:
-
Protodeboronation (Hydrolysis): This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases.[1]
-
Oxidation: The boronic acid moiety can be oxidized, typically converting the C-B bond to a C-O bond, resulting in the formation of the corresponding phenol.[1][2] This can be initiated by reactive oxygen species.[1][2]
Q2: How does the sulfonyl group in this compound affect its stability?
A2: The electron-withdrawing nature of the sulfonyl group is expected to lower the pKa of the boronic acid.[3][4] A lower pKa means the boronic acid is more acidic and can form boronate esters with diols at a more neutral pH.[3] While this can be advantageous for certain applications like affinity chromatography, the effect on overall stability against protodeboronation and oxidation is complex and can be pH-dependent.
Q3: What is boroxine formation and how does it affect my experiments?
A3: Boroxine formation is the dehydration of three boronic acid molecules to form a six-membered cyclic anhydride.[5][6] This is a reversible process.[5] The formation of boroxine can be significant in anhydrous organic solvents or upon heating.[6] In solution, an equilibrium often exists between the boronic acid and its boroxine.[5] This can affect reaction kinetics and quantification, as the boroxine may have different reactivity and solubility. It is important to be aware of this equilibrium when using the compound in reactions like Suzuki-Miyaura couplings.
Q4: What are the ideal storage conditions for this compound, both as a solid and in solution?
A4:
-
Solid: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place to minimize degradation from moisture and light.
-
Solution: Solutions of arylboronic acids are generally less stable than the solid form. If you need to store the compound in solution, it is recommended to use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen). Aqueous solutions should be freshly prepared and used immediately.
Q5: Can I use this compound in aqueous buffers?
A5: While it may be soluble in aqueous buffers, prolonged exposure should be avoided due to the risk of protodeboronation.[1] The stability will be highly pH-dependent. It is advisable to prepare aqueous solutions fresh and use them promptly. If your experiment requires an aqueous system, consider performing a preliminary stability study at your target pH.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Degradation of the boronic acid | Use freshly opened or high-purity this compound. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) and using it in the reaction.[7] |
| Boroxine formation | While boroxines can participate in Suzuki-Miyaura reactions, their reactivity might differ. Ensure your reaction conditions (e.g., presence of a small amount of water) can facilitate the equilibrium back to the active boronic acid. |
| Incomplete dissolution | Ensure the boronic acid is fully dissolved in the reaction solvent before adding other reagents. Sonication may aid dissolution. |
| Inappropriate base or solvent | Optimize the base and solvent system. Some bases can accelerate protodeboronation.[8] A screening of different conditions may be necessary. |
| Oxygen sensitivity | Degas the reaction mixture thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can contribute to oxidative degradation.[7] |
Issue 2: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degradation in aqueous media | Prepare stock solutions in an anhydrous solvent like DMSO and make final dilutions in the aqueous assay buffer immediately before use. Minimize the time the compound is in the aqueous buffer. |
| Oxidation by media components | Some cell culture media or assay buffers may contain components that can oxidize the boronic acid. If suspected, run a control experiment to assess the stability of the compound in the assay medium over the experiment's duration. |
| Interaction with buffer components | Be aware that boronic acids can interact with diols. If your buffer contains components with diol functionalities (e.g., some sugars), this could lead to the formation of boronate esters, affecting the concentration of the free boronic acid. |
| pH-dependent stability | The stability of arylboronic acids can be pH-dependent.[9][10][11] If your assay involves a pH change, this could affect the stability of your compound. |
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Protodeboronation product | The protodeboronated product (3-(piperidin-1-ylsulfonyl)benzene) will have a different retention time. This can be confirmed by synthesizing the expected byproduct and running it as a standard or by LC-MS analysis. |
| Oxidation product | The corresponding phenol (3-(piperidin-1-ylsulfonyl)phenol) is a likely oxidation product.[12] Its identity can be confirmed by LC-MS or by comparison with a standard. |
| Boroxine | Boroxines may appear as one or more peaks in the chromatogram, often broad or tailing. Their presence can sometimes be minimized by adding a small amount of water to the sample diluent to favor the boronic acid form. |
| On-column degradation | Some HPLC stationary phases can promote the degradation of boronic acids. Using a column with low silanol activity may mitigate this.[13] Also, optimizing the mobile phase pH can improve stability during analysis. |
Quantitative Data Summary
| Condition | Parameter | Expected Impact on Stability | Rationale |
| pH | Acidic (pH < 4) | Decreased stability | Acid-catalyzed protodeboronation. |
| Neutral (pH 6-8) | Generally more stable | Reduced rates of acid- and base-catalyzed hydrolysis. | |
| Basic (pH > 9) | Decreased stability | Base-catalyzed protodeboronation. | |
| Solvent | Aprotic (e.g., THF, Dioxane) | Higher stability | Lack of protons minimizes protodeboronation. |
| Protic (e.g., Methanol, Water) | Lower stability | Can act as a proton source for protodeboronation. | |
| Temperature | Elevated temperature | Decreased stability | Increased rates of degradation reactions. |
| Atmosphere | Presence of Oxygen | Decreased stability | Promotes oxidative degradation.[1][2] |
| Inert (e.g., N₂, Ar) | Increased stability | Minimizes oxidative degradation.[7] |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Stability
This protocol provides a general method for monitoring the degradation of this compound. Optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A column with low silanol activity is recommended.[13]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution into the desired test solution (e.g., aqueous buffer at a specific pH, organic solvent) to a final concentration of ~50 µg/mL.
-
Incubate the test solution under the desired conditions (e.g., specific temperature, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by dilution in the mobile phase), and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which correspond to degradation products.
-
Protocol 2: ¹¹B NMR Spectroscopy for Monitoring Boroxine Formation
¹¹B NMR is a powerful technique to directly observe the boron species in solution.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer equipped with a boron probe.
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound
-
-
Sample Preparation:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹¹B NMR spectrum.
-
Typical chemical shifts for arylboronic acids are in the range of δ 27-30 ppm, while boroxines appear around δ 20-23 ppm. The exact chemical shifts may vary depending on the solvent and substituents.
-
-
Data Analysis:
-
Integrate the signals corresponding to the boronic acid and the boroxine.
-
The ratio of the integrals will provide the relative amounts of each species in solution under the measured conditions. This can be used to study the equilibrium under different solvent and temperature conditions.[14]
-
Visualizations
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 13. Separation of 3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of Crude Arylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude arylboronic acids?
The most common purification techniques for arylboronic acids include:
-
Recrystallization: This is often the simplest and most cost-effective method for crystalline arylboronic acids.[1][2]
-
Acid-Base Extraction: This technique exploits the acidic nature of boronic acids to separate them from non-acidic impurities.[3][4][5]
-
Column Chromatography: While sometimes challenging due to the potential for decomposition on silica gel, chromatography on silica or alumina can be effective for separating complex mixtures.[1][6]
-
Derivatization: Conversion of the boronic acid to a boronate ester (e.g., pinacol ester) or a diethanolamine adduct can facilitate purification, after which the boronic acid can be regenerated.[2][6][7]
-
Scavenging Resins: Polystyrene-based scavengers like diethanolaminomethyl polystyrene (DEAM-PS) can be used to selectively remove boronic acid impurities.[3][4]
Q2: My arylboronic acid is an oil and won't crystallize. How can I purify it?
For non-crystalline arylboronic acids, consider the following techniques:
-
Column Chromatography: This is a primary method for purifying oily compounds. Neutral alumina can be a good alternative to silica gel if your compound is sensitive.[1]
-
Derivatization to a Crystalline Adduct: Reacting the crude arylboronic acid with diethanolamine can form a crystalline adduct that can be easily filtered and purified. The pure boronic acid can then be liberated by treatment with acid.[2][6]
-
Acid-Base Extraction: This method is independent of the compound's physical state and can effectively remove neutral organic impurities.[8]
Q3: My arylboronic acid appears to be decomposing on the silica gel column. What can I do?
Decomposition on silica gel is a common issue. Here are some strategies to mitigate this:
-
Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.[1]
-
Modify the silica gel: Pre-treating the silica gel with a solution of boric acid has been reported to reduce decomposition of boronic esters.[7]
-
Use a different purification technique: If decomposition is severe, explore non-chromatographic methods like recrystallization or acid-base extraction.
-
Work quickly: Minimize the time the compound spends on the column.[9]
-
Use a modified mobile phase: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve stability and separation.[1]
Q4: What are the typical impurities found in crude arylboronic acids?
Common impurities can include:
-
Protodeborylation products: The corresponding arene where the boronic acid group has been replaced by a hydrogen atom.[6]
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules.
-
Starting materials and reagents: Unreacted starting materials from the synthesis.
-
Homocoupling byproducts: Dimers of the starting material.[1]
-
Oxidized or polymerized material. [6]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Solvent choice is not optimal. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][11] Perform small-scale solubility tests with a variety of solvents to find the best one.[10] |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[10] If too much was added, carefully evaporate some of the solvent. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation of impurities.[12] |
| The compound is highly soluble even at low temperatures. | Consider using a multi-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1][12] |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase polarity. | Your compound may be eluting too quickly or sticking to the column. Use Thin Layer Chromatography (TLC) to screen different solvent systems and find one that gives a retention factor (Rf) of approximately 0.3-0.5 for your desired compound.[1] |
| Compound streaking on the column. | This can be due to overloading the column or interactions with the stationary phase. Try loading less material or adding a modifier to the eluent (e.g., a small amount of acid or base).[1] For boronic esters, streaking on silica gel is a known issue.[13] |
| Co-elution of impurities. | If impurities have similar polarity, a standard silica column may not provide sufficient resolution. Consider using a different stationary phase (e.g., C18 for reverse-phase chromatography) or High-Performance Liquid Chromatography (HPLC).[2] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Place a small amount of the crude arylboronic acid in several test tubes. Add a small amount of a different solvent to each and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[10]
-
Dissolution: Place the crude arylboronic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12][14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude arylboronic acid in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add a basic aqueous solution (e.g., 1M NaOH). Shake the funnel vigorously, venting frequently. The arylboronic acid will be deprotonated and move into the aqueous layer as its salt.[8]
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the boronic acid.
-
Washing (optional): The organic layer, which contains neutral impurities, can be washed with brine and dried over an anhydrous salt (e.g., MgSO₄). The solvent can then be removed to isolate the neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid (e.g., 1M HCl) until the arylboronic acid precipitates out of the solution.[5]
-
Extraction of Pure Product: Extract the precipitated arylboronic acid back into a fresh portion of an organic solvent.
-
Drying and Concentration: Dry the organic layer containing the pure product over an anhydrous salt, filter, and remove the solvent under reduced pressure.
Purification Method Comparison
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, inexpensive, scalable. | Only suitable for crystalline solids; can have yield losses.[10] |
| Acid-Base Extraction | >95% | Good for removing neutral impurities; suitable for oils. | Requires use of acids and bases; may not remove acidic or basic impurities. |
| Column Chromatography | Variable (can be >99%) | Can separate complex mixtures; applicable to a wide range of compounds. | Can be time-consuming; risk of compound decomposition on the stationary phase.[2][6] |
| Derivatization (e.g., with diethanolamine) | >99% | Can yield highly pure, crystalline intermediates; good for non-crystalline boronic acids.[2][6] | Adds extra synthetic steps (formation and hydrolysis of the adduct).[6] |
Visual Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
- 12. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Electron-Deficient Boronic Acids
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with electron-deficient boronic acids.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments, leading to low yields or reaction failure.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge, often stemming from several key factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the purity and stability of your reagents. Electron-deficient boronic acids can be susceptible to degradation and protodeboronation.[1] It is recommended to use fresh, high-purity boronic acids or their more stable derivatives.[1] The reactivity of the aryl halide coupling partner also plays a significant role, with the general trend being I > Br > OTf >> Cl.[1] Aryl chlorides, in particular, may necessitate specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially with improper storage.[1] Ensure your catalyst and ligand are fresh and have been stored under inert conditions to prevent oxidation.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1][2]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] The purity of the base is also crucial for consistent results.[1]
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting flowchart for low yields with electron-deficient boronic acids.
Issue 2: Significant Protodeboronation
Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly common with electron-deficient boronic acids.[1][3]
Strategies to Minimize Protodeboronation:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Milder bases such as K₃PO₄, KF, or Cs₂CO₃ are often beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions can help mitigate this side reaction.[2]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][3][4] These reagents tend to release the active boronic acid species slowly into the reaction mixture, which minimizes its concentration and thus the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:
-
Reagent Quality: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[1] Consider using a more stable form like a pinacol ester or MIDA boronate if issues persist.[1][4]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[1]
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[1]
Q2: I suspect protodeboronation of my electron-deficient boronic acid is the main issue. How can I minimize this side reaction?
A2: Protodeboronation is a common reason for low yields with electron-deficient boronic acids.[1][3] To mitigate it:
-
Choice of Base: Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[1]
-
Anhydrous Conditions: Water can be a proton source, so using anhydrous conditions with a suitable base can be beneficial.[1][2]
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate to protect it from premature decomposition.[1][3][4]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[1]
Q3: Is water necessary in my Suzuki reaction?
A3: While not always required, a small amount of water can be beneficial, especially when using inorganic bases like K₃PO₄ or Na₂CO₃, as it can help dissolve the base.[2] However, for boronic acids that are highly susceptible to protodeboronation, strictly anhydrous conditions are recommended.[2]
Q4: When should I use a boronic ester or trifluoroborate salt instead of a boronic acid?
A4: Boronic acids can be prone to decomposition through protodeboronation or homocoupling.[2] In such cases, more stable derivatives are preferred:
-
Pinacol Boronic Esters (BPin): These are significantly more stable than their corresponding boronic acids, especially for heteroaromatic or electron-deficient systems.[2]
-
MIDA Boronates: These are highly stable, crystalline solids that are resistant to chromatography and harsh reaction conditions.[2]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are very stable to air and moisture and often show enhanced reactivity.[2]
Q5: My starting materials are not dissolving. What solvent should I use?
A5: Proper solubility of all components is crucial. If you observe poor solubility, a change of solvent is necessary. Common choices include aprotic polar solvents like dioxane and THF, often used with a small amount of water.[2]
Data Presentation
Table 1: Recommended Reaction Parameters for Couplings with Electron-Deficient Boronic Acids
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium precatalysts (e.g., XPhos Pd G3, Pd(dppf)Cl₂) | High activity and stability. |
| Ligand | Electron-rich, bulky phosphines (e.g., Buchwald ligands like SPhos, XPhos) | Promote catalytic activity.[5] |
| Base | Milder bases (e.g., K₃PO₄, Cs₂CO₃, KF) | Minimize protodeboronation.[1] |
| Solvent | Anhydrous aprotic polar solvents (e.g., Dioxane, THF) | Reduce protodeboronation.[2] |
| Temperature | Lowest effective temperature (e.g., 80–110 °C) | Minimize side reactions.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Ligand (if required)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered
-
Degassed anhydrous solvent (e.g., Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to prevent deboronation in reactions with phenylboronic acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you prevent deboronation in reactions involving phenylboronic acids.
Deboronation, the undesired cleavage of the carbon-boron bond, is a common side reaction that can significantly lower the yield of desired products in cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides detailed strategies and protocols to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This side reaction is problematic as it consumes the boronic acid starting material, leading to reduced yields of the desired coupled product and the formation of impurities that can complicate purification.[2] Electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway.[2][3]
Q2: What are the main factors that promote deboronation?
A2: Several factors can influence the rate of deboronation, including:
-
pH: The reaction pH is a critical factor, with both acid- and base-catalyzed mechanisms for deboronation being identified.[1][4] For many simple aromatic boronic acids, the rate of deboronation is minimized at a neutral pH.[1]
-
Temperature: Higher reaction temperatures generally accelerate the rate of deboronation.[2]
-
Water: The presence of water can facilitate protodeboronation, making anhydrous conditions often beneficial.[2]
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring can make the boronic acid more susceptible to deboronation.[3]
-
Catalyst System: A slow or inefficient catalyst system can allow more time for deboronation to occur before the desired coupling reaction takes place.[2][5]
-
Presence of Oxygen: Oxygen can lead to oxidative degradation of the boronic acid.
Q3: How can I protect my phenylboronic acid from deboronation?
A3: A common and effective strategy is to convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol or MIDA ester) or an organotrifluoroborate.[1][2] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing deboronation.[1]
Q4: What is the best way to store phenylboronic acids to ensure their stability?
A4: To maintain the quality of phenylboronic acids, they should be stored in a tightly sealed container in a dry, well-ventilated, and cool place (refrigeration is often recommended).[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.[2]
Troubleshooting Guide: Low Yields Due to Deboronation
If you are experiencing low yields in your cross-coupling reaction and suspect deboronation is the culprit, follow this troubleshooting guide.
Logical Troubleshooting Flow
This diagram outlines a systematic approach to troubleshooting low yields caused by deboronation.
Caption: A step-by-step guide to troubleshooting deboronation.
Key Prevention Strategies and Protocols
Protection of Phenylboronic Acids
Converting the boronic acid to a more stable form is a highly effective strategy to prevent premature decomposition.
Pinacol esters are widely used due to their stability and ease of handling.[6]
Experimental Protocol: Synthesis of Phenylboronic Acid Pinacol Ester
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 equiv.), pinacol (1.0 equiv.), and a dehydrating agent such as anhydrous magnesium sulfate (1.5 equiv.).
-
Solvent: Add a suitable solvent, such as diethyl ether or THF.
-
Reaction: Stir the suspension at room temperature under an inert atmosphere (e.g., argon) for 24 hours.
-
Workup: Filter off the magnesium sulfate. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by dissolving in a non-polar solvent like pentane, washing with water to remove any remaining pinacol, drying the organic layer over anhydrous MgSO₄, and then removing the solvent in vacuo. For less volatile esters, distillation under reduced pressure can be employed.
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are compatible with chromatography and unreactive under standard anhydrous cross-coupling conditions. They undergo slow hydrolysis to release the boronic acid, which is beneficial for sensitive substrates.
Experimental Protocol: Synthesis of a MIDA Boronate
-
Reagents: In a vial, suspend the phenylboronic acid (1.0 equiv.) and MIDA anhydride (1.5 - 3.0 equiv.) in anhydrous dioxane.[7]
-
Reaction: Heat the mixture under an inert atmosphere. The reaction progress can be monitored by NMR.
-
Purification: MIDA boronates are often highly crystalline and can be purified by precipitation and filtration, or through silica gel chromatography.[2]
Potassium organotrifluoroborates are another class of stable, crystalline solids that are less prone to protodeboronation compared to boronic acids.[8]
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate
-
Setup: Dissolve the crude or purified phenylboronic acid in a mixture of methanol and water.
-
Reaction: Add an aqueous solution of potassium hydrogen difluoride (KHF₂) to the boronic acid solution.
-
Isolation: The potassium phenyltrifluoroborate salt will typically precipitate from the solution and can be isolated by filtration.
Optimization of Reaction Conditions
Fine-tuning the reaction parameters is crucial for minimizing deboronation.
The choice of base is critical. While a base is necessary for the transmetalation step in Suzuki-Miyaura coupling, strong bases can promote deboronation. Milder inorganic bases are often preferred.
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Typical Substrates | Relative Strength | Yield | Comments |
| K₃PO₄ | Aryl bromides, chlorides | Moderate | High | Often a good choice to minimize deboronation.[9] |
| Cs₂CO₃ | Aryl bromides, chlorides | Moderate | High | Effective, especially with more challenging substrates. |
| K₂CO₃ | Aryl bromides | Moderate | Good-High | A widely used and cost-effective option. |
| Na₂CO₃ | Aryl bromides | Moderate | Good-High | Another common and effective base.[10][11] |
| CsF | Aryl bromides | Weak | Moderate-High | Fluoride ions can play a role in activating the boronic acid.[12] |
| Et₃N | Base-sensitive substrates | Organic, Weak | Variable | Can be useful for substrates with base-sensitive functional groups. |
| KOH/NaOH | Aryl bromides | Strong | Variable | Can lead to significant deboronation and other side reactions.[12] |
Yields are highly substrate and condition-dependent.
Lowering the reaction temperature can slow the rate of deboronation relative to the desired coupling reaction.[2] Additionally, using anhydrous solvents and reagents can suppress the protodeboronation pathway.[2][13]
Experimental Protocol: General Anhydrous Suzuki-Miyaura Coupling
-
Setup: Flame-dry all glassware and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reagents: Add the aryl halide (1.0 equiv.), the protected boronic acid (e.g., pinacol ester, 1.2-1.5 equiv.), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.) to the reaction flask.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and the inert gas three times.
-
Solvent and Catalyst: Add the anhydrous, degassed solvent (e.g., dioxane, THF, toluene) via syringe. Then, add the palladium catalyst and ligand.
-
Reaction: Heat the reaction to the desired (and optimized) temperature, monitoring its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate. The product can then be purified by chromatography.
Mechanistic Insights into Deboronation
Understanding the mechanisms of deboronation can aid in designing experiments to avoid it. There are several proposed pathways.
Deboronation Pathways
Caption: Key pathways for the protodeboronation of phenylboronic acids.
-
Acid-Catalyzed Pathway: In acidic conditions, the boronic acid can be protonated, making it more susceptible to nucleophilic attack by water, leading to the cleavage of the C-B bond.[1]
-
Base-Catalyzed Pathway: Under basic conditions, the boronic acid forms a more electron-rich boronate species ([ArB(OH)₃]⁻).[1][3] This species can then react with a proton source, such as water, to yield the deboronated product.[1]
-
Zwitterionic Pathway for Heteroaromatics: For certain basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, a zwitterionic intermediate can form at neutral pH, which is highly prone to rapid, unimolecular protodeboronation.[1]
By implementing the strategies outlined in this guide, researchers can significantly reduce the incidence of deboronation, leading to improved reaction yields and purer products.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Difficult Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenging coupling reactions and select the optimal catalyst system for their specific needs.
Troubleshooting Guide
Low yields, incomplete conversion, and side product formation are common hurdles in Suzuki-Miyaura cross-coupling, particularly with challenging substrates. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low to No Product Formation
Possible Cause & Solution
-
Inactive Catalyst: The active catalytic species, Pd(0), may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) or the Pd(0) source (e.g., Pd₂(dba)₃) may have degraded into inactive palladium black.[1]
-
Recommendation: Test your catalyst on a known, reliable reaction, such as the coupling of bromobenzene and phenylboronic acid.[1] For more robust and reproducible results, consider using modern, air-stable palladium precatalysts like Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts, which are designed for clean and efficient generation of the active Pd(0) species.[1]
-
-
Poor Reagent Quality: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides (boroxines), a common reason for low yields.[1]
-
Recommendation: Check the purity of your boronic acid by NMR. To enhance stability, consider using more robust boronic esters such as pinacol (BPin), MIDA, or N-phenylethanolamine esters.[1]
-
-
Unreactive Coupling Partners: Aryl chlorides and electron-rich aryl halides are less reactive than their bromide or iodide counterparts.[2][3] Sterically hindered substrates can also significantly slow down the reaction.[4]
-
Recommendation: For unreactive aryl chlorides, highly active catalyst systems are often required.[5][6] Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands can stabilize the palladium catalyst and promote the challenging oxidative addition step.[5][7] Increasing the reaction temperature may also be necessary.[5]
-
-
Catalyst Deactivation by Heteroatoms: The nitrogen atom in heteroaryl halides can coordinate to the palladium center, leading to catalyst deactivation.[5][8] Substrates with labile protons (-OH, -COOH, -SH, -NH) can also interfere with the catalyst.[9]
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
Possible Cause & Solution
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or excess Pd(II) species.[2][5]
-
Protodeboronation: The cleavage of the carbon-boron bond is a common decomposition pathway, especially for electron-rich heteroarylboronic acids at elevated temperatures.[7]
-
Recommendation: Use milder reaction conditions if possible. Switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester, MIDA ester) or a trifluoroborate salt can mitigate this issue.[5]
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction isn't working. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically assess these key parameters:
-
Catalyst Activity: Ensure your palladium source is active.[4]
-
Reagent Quality: Verify the purity and stability of your boronic acid/ester and aryl halide.[1]
-
Reaction Setup: Confirm that your solvent is anhydrous and degassed, and that the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1][7]
-
Base Selection: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous if required.[4][10]
Q2: How do I choose the right ligand for a difficult coupling?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2][7]
-
For Sterically Hindered Substrates: Bulky, electron-rich ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps.[4][11] Examples include Buchwald ligands (e.g., XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands.[4][5]
-
For Electron-Rich or Unreactive Aryl Halides (especially Chlorides): Electron-rich ligands are essential to promote the oxidative addition of the C-X bond.[2]
-
For Heteroaryl Substrates: Ligands that can sterically shield the palladium center from coordination with the heteroatom are beneficial.[5]
Q3: What is the role of the base, and how do I select the best one?
A3: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] The choice of base can significantly impact the reaction yield.[5][10]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[5]
-
For Difficult Couplings: A strong, non-nucleophilic base like K₃PO₄ is often effective, especially for challenging substrates like nitrogen-containing heterocycles.[5][10] Cesium carbonate (Cs₂CO₃) can also be highly effective, sometimes referred to as the "caesium effect".[10]
-
Solubility: The solubility of the base is important. For instance, using an aqueous solution of a base or a solvent system like dioxane/water can be effective.[4][12]
Q4: Can the solvent really make a difference in a difficult Suzuki coupling?
A4: Yes, the solvent can influence catalyst activity and stability.[13][14] While many Suzuki reactions are tolerant of various solvents, for challenging couplings, the choice can be critical.[13] Aprotic polar solvents like dioxane, THF, and DMF, often with water as a co-solvent, are commonly used.[12][13] The solvent choice can sometimes even influence the selectivity of the reaction.[14]
Data Presentation: Catalyst Systems for Challenging Suzuki Couplings
The following tables summarize catalyst systems and conditions reported for difficult Suzuki-Miyaura cross-coupling reactions. Note that direct comparison can be challenging as substrate scope and specific conditions vary across different studies.
Table 1: Catalyst Systems for Sterically Hindered Substrates
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | 1 mol% Pd/BI-DIME | K₃PO₄ | Toluene | 110 | >95 | [15] |
| Various hindered Ar-Br/Cl | Various hindered Arylboronic acids | 0.05 mol% Acenaphthoimidazolylidene Pd complex | t-BuOK | Dioxane | 80 | >99 | [16] |
| Hindered Aryl Chlorides | Arylboronic acids | 0.1 mol% β-Diketiminatophosphane Pd complex | K₂CO₃ | aq. Ethanol | 50 | High | [6] |
Table 2: Catalyst Systems for Heteroaryl Halides
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Chloropyridine | Phenylboronic acid | 0.5-2 mol% XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80-110 | High | [4] |
| 2-Chloropyridine derivatives | Various Arylboronic acids | PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | K₃PO₄ | Dioxane | 100 | 89-99 | [8][17] |
| 5-Bromo-3-methoxypyrazin-2-amine | Phenylboronic acid | 'SiO₂'-NH₂-Pd | Na₂CO₃ | H₂O | 100 | 92 | [18] |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalysts for a Difficult Coupling
This protocol is adapted for small-scale reactions in vials, ideal for screening various catalysts, ligands, and bases.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (2.0–3.0 equiv).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[4][5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 0.5–2 mol%) and any additional ligand if required.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4][5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 18. Redirecting [linkinghub.elsevier.com]
Overcoming solubility issues of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(Piperidin-1-ylsulfonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, its structure as a substituted phenylboronic acid suggests it likely has low solubility in water and nonpolar organic solvents.[1] Generally, phenylboronic acids exhibit higher solubility in polar organic solvents such as ethers and ketones, moderate solubility in chlorinated solvents like chloroform, and poor solubility in hydrocarbons.[2][3][4] The presence of the polar sulfonylpiperidine group may slightly enhance aqueous solubility compared to unsubstituted phenylboronic acid.
Q2: I am observing poor solubility of this compound in my aqueous buffer. What could be the cause?
A2: Poor aqueous solubility is a common issue with phenylboronic acids.[5] Several factors could be contributing to this:
-
pH of the solution: Boronic acids are weak Lewis acids with a pKa typically around 9.[6] At a pH below their pKa, they exist predominantly in the less soluble neutral trigonal form.[7]
-
Formation of boroxines: In the solid state or in solution, boronic acids can dehydrate to form cyclic anhydrides called boroxines, which are often less soluble.[5]
-
Ionic strength of the buffer: High salt concentrations can sometimes decrease the solubility of organic molecules ("salting out").
Q3: How can I improve the aqueous solubility of this compound?
A3: Several strategies can be employed to enhance the aqueous solubility:
-
pH Adjustment: Increasing the pH of the solution to a value above the pKa of the boronic acid will convert it to the more soluble anionic tetrahedral boronate form.[7][8] A pH of 10 or higher is often effective.
-
Addition of Co-solvents: Introducing a water-miscible organic solvent such as DMSO, DMF, ethanol, or methanol can significantly improve solubility. Start with a small percentage (e.g., 5-10%) and gradually increase as needed.
-
Use of Solubilizing Agents: The addition of certain excipients, particularly polyols like mannitol, sorbitol, or glucose, can enhance solubility by forming more soluble boronic ester complexes.[5] This approach is utilized in pharmaceutical formulations.[5]
Q4: My compound is not dissolving well in an organic solvent for a Suzuki coupling reaction. What do you recommend?
A4: For organic reactions, consider the following:
-
Solvent Choice: Phenylboronic acids generally show good solubility in polar aprotic solvents like acetone, THF, and 1,4-dioxane, and moderate solubility in chloroform.[2][9] If you are using a nonpolar solvent like toluene or hexane, solubility will likely be poor.
-
Formation of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can dramatically improve its solubility in a wider range of organic solvents.[2][3] This is a common strategy to improve performance in cross-coupling reactions.
-
Heating: Gently warming the mixture can help dissolve the compound. However, be mindful of the potential for dehydration to the less reactive boroxine at elevated temperatures.
Troubleshooting Guides
Issue 1: Precipitate formation in an aqueous solution.
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues.
Caption: Troubleshooting workflow for precipitation in aqueous solutions.
Issue 2: Poor solubility in an organic reaction medium.
This guide outlines steps to improve the solubility for organic synthesis applications.
References
- 1. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sulfonamide-Containing Compounds
Welcome to the technical support center for the synthesis of sulfonamide-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of sulfonamides from sulfonyl chlorides and primary amines?
A1: The most prevalent side reactions include:
-
Di-sulfonylation: The primary amine reacts with two equivalents of the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct, R-N(SO₂R')₂.[1][2] This is often due to the deprotonation of the initially formed mono-sulfonamide, which then acts as a nucleophile.
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[2]
-
Catalyst-related side reactions: Bases like pyridine and 4-dimethylaminopyridine (DMAP), used to catalyze the reaction and scavenge HCl, can sometimes lead to unwanted byproducts. For instance, the formation of unreactive sulfonylpyridinium salts can occur.[3][4]
-
N- and O-Alkylation: If alkylating agents are present, unintended alkylation of the sulfonamide nitrogen or oxygen can occur.[5][6]
-
Intramolecular Cyclization: If the substrate contains other nucleophilic functionalities, intramolecular reactions can lead to the formation of cyclic byproducts.[7]
Q2: How can I monitor the progress of my sulfonamide synthesis and detect side products?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product and byproducts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide more detailed quantitative and qualitative information about the reaction mixture.
Q3: When should I consider using a protecting group for the amine?
A3: Protecting groups are beneficial when dealing with complex molecules containing multiple reactive sites to prevent unwanted side reactions. For instance, in the synthesis of sulfonamides from anilines, protecting the amino group can prevent polymerization during the formation of the sulfonyl chloride. However, for simple sulfonamide synthesis, careful control of reaction conditions can often prevent the need for protection and deprotection steps.
Troubleshooting Guides
Issue 1: Formation of Di-sulfonylated Byproduct
Symptoms:
-
A significant spot on TLC with a higher Rf value than the desired mono-sulfonamide.
-
Mass spectrometry data indicating a mass corresponding to the di-sulfonylated product.
-
Low isolated yield of the mono-sulfonamide.
Root Causes and Solutions:
| Root Cause | Solution | Experimental Protocol Reference |
| Incorrect Stoichiometry | Use a 1:1 or a slight excess (1.1 eq) of the primary amine to the sulfonyl chloride.[1] | Protocol 1 |
| Rapid Addition of Reagents | Add the sulfonyl chloride solution dropwise to the amine solution over an extended period (30-60 minutes) at a low temperature (0 °C).[1] | Protocol 1 |
| High Reaction Temperature | Maintain a low reaction temperature (0 °C to room temperature) during the addition and initial reaction phase.[1] | Protocol 1 |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base like 2,6-lutidine, or a weaker base like pyridine in a controlled amount. Strong, non-hindered bases can deprotonate the mono-sulfonamide, promoting di-sulfonylation. | Protocol 2 |
Workflow for Troubleshooting Di-sulfonylation:
Issue 2: Hydrolysis of Sulfonyl Chloride
Symptoms:
-
Low or no formation of the desired sulfonamide.
-
Presence of a polar byproduct corresponding to the sulfonic acid.
-
Reaction fails to go to completion even with extended reaction times.
Root Causes and Solutions:
| Root Cause | Solution | Experimental Protocol Reference |
| Presence of Water | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and store reagents under an inert atmosphere. | Protocol 3 |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Protocol 3 |
Issue 3: Catalyst-Related Side Reactions
Symptoms:
-
Formation of unexpected byproducts.
-
Low yield of the desired product.
-
Formation of a precipitate that is not the product.
Root Causes and Solutions:
| Root Cause | Solution | Experimental Protocol Reference |
| Formation of Unreactive Sulfonylpyridinium Salt (with Pyridine) | Use a non-nucleophilic base like triethylamine or a sterically hindered pyridine derivative (e.g., 2,6-lutidine). Alternatively, add the sulfonyl chloride slowly to a solution of the amine and pyridine to ensure the amine reacts preferentially. | Protocol 2 |
| N-acylation of DMAP | While DMAP is an excellent acylation catalyst, it can be acylated by the sulfonyl chloride. Use DMAP in catalytic amounts and ensure the primary nucleophile (amine) is in excess. Consider using a less nucleophilic catalyst if this side reaction is significant. | Protocol 4 |
Issue 4: Unwanted N- or O-Alkylation
Symptoms:
-
Presence of byproducts with a mass corresponding to the alkylated sulfonamide.
-
This is typically a concern when alkyl halides or other alkylating agents are present in the reaction mixture, either as impurities or as part of the substrate.
Root Causes and Solutions:
| Root Cause | Solution |
| Presence of Alkylating Agents | Ensure all starting materials and solvents are pure and free from alkylating impurities. |
| Reaction with Substrate Functionality | If the substrate contains a reactive alkyl halide, consider a different synthetic strategy or the use of protecting groups for the sulfonamide nitrogen. |
Issue 5: Intramolecular Cyclization
Symptoms:
-
Formation of a cyclic byproduct, often with the loss of a small molecule.
-
Observed when the substrate contains a nucleophilic group that can react intramolecularly with the sulfonyl chloride or the resulting sulfonamide.
Root Causes and Solutions:
| Root Cause | Solution |
| Presence of a Proximal Nucleophile | Protect the internal nucleophile before sulfonylation. Alternatively, change the reaction conditions (e.g., lower temperature, different base) to disfavor the cyclization. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-sulfonylation of a Primary Amine
This protocol is designed to minimize di-sulfonylation.
Materials:
-
Primary amine (1.1 mmol)
-
Sulfonyl chloride (1.0 mmol)
-
Pyridine (1.5 mmol)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Sulfonylation using a Sterically Hindered Base
This protocol is an alternative to Protocol 1 when di-sulfonylation is persistent.
Materials:
-
Primary amine (1.1 mmol)
-
Sulfonyl chloride (1.0 mmol)
-
2,6-Lutidine (1.5 mmol)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Follow steps 1-5 of Protocol 1, substituting pyridine with 2,6-lutidine and DCM with THF.
-
The reaction may require heating to reflux to proceed to completion, depending on the reactivity of the amine. Monitor by TLC.
-
Workup is similar to Protocol 1.
Protocol 3: Sulfonylation under Strictly Anhydrous Conditions
This protocol is for moisture-sensitive substrates where hydrolysis is a major concern.
Procedure:
-
Flame-dry all glassware under vacuum and cool under a stream of argon or nitrogen.
-
Use freshly distilled, anhydrous solvents. Solvents should be transferred via syringe.
-
Store sulfonyl chloride and amine over desiccants and handle in a glovebox or under a positive pressure of inert gas.
-
Follow the reaction setup and procedure as described in Protocol 1, maintaining a strict inert atmosphere throughout.
Protocol 4: DMAP-Catalyzed Sulfonylation
This protocol is useful for less reactive amines.
Materials:
-
Primary amine (1.1 mmol)
-
Sulfonyl chloride (1.0 mmol)
-
Triethylamine (1.5 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol)
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried round-bottom flask, dissolve the primary amine, triethylamine, and DMAP in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Workup is similar to Protocol 1.
Signaling Pathways and Workflows
General Sulfonamide Synthesis Pathway:
Competing Pathways: Mono- vs. Di-sulfonylation:
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. New, ionic side-products in oligonucleotide synthesis: formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Reactions with Sulfonyl Chlorides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Is it possible to use sulfonyl chlorides as electrophiles in Suzuki-Miyaura cross-coupling reactions?
A1: Yes, palladium-catalyzed Suzuki-Miyaura reactions can effectively couple arene-, arylmethane-, and alkene-sulfonyl chlorides with a variety of boronic acids to form new carbon-carbon bonds.[1] This method serves as a valuable alternative to traditional couplings that use aryl halides. The general reactivity order for this type of coupling has been observed as ArI > ArSO₂Cl > ArBr >> ArCl.[2]
Q2: What is the most critical factor for a successful Suzuki coupling with a sulfonyl chloride?
A2: The choice of base is a crucial parameter that significantly influences the reaction's success. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4] An inappropriate base can lead to the decomposition of the sulfonyl chloride, low yields, or complete reaction failure.[1]
Q3: Which base is recommended for this reaction?
A3: Sodium carbonate (Na₂CO₃) has been identified as a highly effective base for this transformation. It acts as a good activator for the boronic acid without promoting the degradation of the sulfonyl chloride starting material.[1] Other bases like potassium carbonate (K₂CO₃) can also be effective, while stronger bases or those that can form sulfonates (like NaOAc) may be less suitable.[1]
Q4: What is the optimal solvent for Suzuki reactions with sulfonyl chlorides?
A4: Tetrahydrofuran (THF) at reflux is a commonly used and effective solvent for these reactions.[1][2] The choice of solvent can influence the extent of side reactions, such as the homocoupling of the boronic acid. For instance, the formation of homocoupling byproducts was observed to be lower in boiling THF compared to other solvents like dioxane, acetonitrile, or DMF.[1] Some protocols have also found success using a binary solvent system of acetone/water.[5]
Q5: My reaction is not working or giving very low yields. What are the first things I should check?
A5: When troubleshooting a low-yielding or failed reaction, start by systematically evaluating the following:
-
Catalyst Activity: Ensure your palladium catalyst, especially Pd(0) sources like Pd₂(dba)₃, has not degraded.[6] Test it on a known, reliable reaction if in doubt.
-
Reagent Quality: Boronic acids can degrade over time through protodeboronation or by forming unreactive boroxines.[6][7] Check the purity of your boronic acid and sulfonyl chloride.
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.[3][8]
-
Base and Solvent Purity: Use high-purity, anhydrous (if required by the protocol) base and solvents. The presence of excess water can sometimes promote protodeboronation.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: I have set up my reaction with a sulfonyl chloride, a boronic acid, a palladium catalyst, and a base, but I am observing very low conversion of my starting materials. What should I do?
A: Low conversion is a common issue that can often be resolved by systematically optimizing the reaction conditions. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Significant Side Product Formation
Q: My reaction is consuming the starting materials, but I am isolating significant amounts of side products instead of my desired biaryl. What are these side products and how can I avoid them?
A: Several side reactions can compete with the desired cross-coupling. The most common are homocoupling of the boronic acid, protodeboronation, and the formation of diaryl sulfides.
-
Homocoupling (R²-R²): This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[7]
-
Solution: Ensure your solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere. Using a direct Pd(0) source can sometimes help.[6]
-
-
Protodeboronation (R²-H): This is the replacement of the boronic acid group with a hydrogen atom from a proton source, such as water.[6][8]
-
Diaryl Sulfide Formation (R¹-S-R²): Traces of diaryl sulfides have been observed, particularly when using Pd(PPh₃)₄ as the catalyst. This is thought to result from the reduction of the sulfonyl chloride to a sulfenyl chloride, which then couples.[1]
-
Solution: If this is a major issue, consider screening different palladium catalysts and ligands.
-
Data Presentation
Table 1: Comparison of Bases for the Suzuki Coupling of 1-Naphthalenesulfonyl Chloride with 4-Methylbenzeneboronic Acid
| Entry | Base (3 equiv.) | Yield (%) | Observations |
| 1 | Na₂CO₃ | 87 | Found to be the most effective base.[1] |
| 2 | K₂CO₃ | 60 | Moderate yield.[1] |
| 3 | K₃PO₄ | Low | Ineffective under the tested conditions.[1] |
| 4 | Cs₂CO₃ | 0 | Starting sulfonyl chloride was completely consumed, but no desired product was formed.[1] |
| 5 | NaOAc | 6 | Low yield; the sulfonyl chloride is likely converted to a less reactive sulfonate.[1] |
| 6 | Et₃N | Low | Ineffective under the tested conditions.[1] |
| 7 | Li₂CO₃ | Low | Ineffective under the tested conditions.[1] |
Reaction conditions: 1.5 mol % Pd₂(dba)₃, 6 mol % ligand, base (3 equiv.), THF, reflux.[1]
Table 2: Effect of Solvent on the Suzuki Coupling of 1-Naphthalenesulfonyl Chloride
| Entry | Solvent | Yield (%) | Comments |
| 1 | THF | 87 | Optimal solvent, leading to high yield.[1] |
| 2 | Dioxane | Lower | Increased formation of homocoupling byproduct.[1] |
| 3 | Acetonitrile | Lower | Increased formation of homocoupling byproduct.[1] |
| 4 | DME | Lower | Increased formation of homocoupling byproduct.[1] |
| 5 | p-Xylene | Lower | Increased formation of homocoupling byproduct.[1] |
| 6 | Acetone/Water (3:1) | High | Reported as optimal in some protocols at 25°C.[5] |
Conditions for entries 1-5: 1.5 mol % Pd₂(dba)₃, 6 mol % ligand, Na₂CO₃ (3 equiv.), reflux.[1]
Experimental Protocols
General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling of an Arenesulfonyl Chloride with an Arylboronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Arenesulfonyl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv), finely powdered
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Ligand (e.g., a bulky, electron-rich phosphine) (0.06 mmol, 6 mol%)
-
Anhydrous and degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the arenesulfonyl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and sodium carbonate (3.0 mmol).
-
Catalyst Preparation: In a separate small flask, add the Pd₂(dba)₃ (0.015 mmol) and the ligand (0.06 mmol). Add a small amount of THF and stir for 5-10 minutes until a homogeneous solution is formed.
-
Addition of Reagents: Add the anhydrous, degassed THF (5 mL) to the Schlenk flask containing the substrates and base. Stir the resulting suspension.
-
Initiation: Transfer the prepared catalyst solution to the main reaction flask via cannula under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 3-24 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
References
Technical Support Center: Column Chromatography Methods for Purifying Boronate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of boronate esters.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of boronate esters via column chromatography.
Question: My boronate ester is streaking severely on the silica gel TLC plate and column. How can I resolve this?
Answer: Streaking of boronate esters on silica gel is a common issue, often caused by the interaction of the Lewis acidic boron atom with the acidic silanol groups on the silica surface.[1] This can lead to partial hydrolysis or strong adsorption. Here are several strategies to address this:
-
Stationary Phase Modification:
-
Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can reduce the Lewis basicity of the silica, minimizing over-adsorption and improving separation.[2][3]
-
Deactivated Silica Gel: Adding a small amount of a base, such as triethylamine (~1%), to your eluent system can deactivate the acidic sites on the silica gel, which may reduce streaking.[1]
-
Alternative Stationary Phases: Consider using neutral alumina, which is less acidic than silica gel and can be effective for the purification of some boronate esters.[1][4]
-
-
Solvent System Modification:
-
The polarity of your eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[5]
-
If streaking persists, adding a small amount of a more polar solvent like methanol or a modifier like acetic acid to your eluent can help improve the peak shape by competing for active sites on the silica gel.[4][5]
-
Question: My boronate ester seems to be stuck at the top of the silica gel column and won't elute, even with a highly polar solvent system. What is happening and what can I do?
Answer: This issue, known as over-adsorption, is a frequent problem when purifying boronic acids and their esters on silica gel.[2][6] It is particularly common with more activated boronate esters that can readily hydrolyze to the more polar boronic acid on the column.[7]
-
Use a Shorter Column: A shorter silica gel column (~6cm) can minimize the contact time between your compound and the stationary phase, potentially allowing for elution before significant degradation or irreversible binding occurs.[7]
-
Alternative Stationary Phase: As mentioned, neutral alumina can be a suitable alternative to silica gel for compounds that exhibit strong adsorption.[4]
-
Derivatization: For particularly problematic compounds, consider converting the boronate ester to a more stable derivative before chromatography. MIDA (N-methyliminodiacetic acid) boronates are known to be more stable and less prone to sticking on silica.[7] Another option is to convert the boronate ester to its corresponding BF3K salt, which can be easier to handle and purify by crystallization or trituration.[7]
Question: I suspect my boronate ester is decomposing or hydrolyzing on the silica gel column. How can I prevent this?
Answer: The hydrolysis of boronate esters, especially pinacol esters, back to the corresponding boronic acid is a known complication during silica gel chromatography.[8][9] The presence of water on the silica gel can facilitate this decomposition.[10][11][12]
-
Minimize Residence Time: Employ flash chromatography to reduce the contact time between the boronate ester and the silica gel.[5]
-
Use a Less Acidic System: Neutral alumina can be a less harsh alternative to silica gel.[5]
-
Stable Derivatives: For Suzuki-Miyaura coupling precursors, consider synthesizing more robust boronate esters. For example, aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been shown to be more stable on silica gel compared to their pinacol counterparts.[13]
-
Aprotic Conditions: Ensure your solvents are dry and consider using a non-aqueous workup to minimize the introduction of water before chromatography. Using an aprotic diluent for sample loading can also be beneficial.[8]
Question: My boronate ester is not UV active. How can I visualize it on a TLC plate?
Answer: For UV-inactive compounds, several staining methods can be employed:
-
Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will stain many organic compounds, appearing as brown spots.
-
Cerium Ammonium Molybdate (CAM) Stain: This stain is particularly effective for boron-containing compounds, which will often appear as blue spots.[7]
-
Potassium Permanganate Stain: A solution of potassium permanganate can be used as a dip or spray to visualize compounds that can be oxidized, which will show up as yellow-brown spots on a purple background.
Data Presentation
Table 1: Common Solvent Systems for Boronate Ester Purification
| Solvent System | Typical Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A common starting point for many boronate esters.[5][6] |
| Dichloromethane | 100% | Medium | Can be effective for some boronate esters.[7] |
| Hexane / Diethyl Ether | 9:1 to 1:1 | Low to Medium | An alternative to hexane/ethyl acetate.[7] |
| Toluene | 100% | Low | Can be useful for less polar compounds.[7] |
| Acetone / Hexane | 1:9 to 1:1 | Medium | Provides a different selectivity compared to ethyl acetate.[7] |
| Isopropanol / Hexane | 1:9 to 2:8 | Medium | Has been reported to work well for some Bpin compounds.[7] |
Table 2: Comparison of Stationary Phases for Boronate Ester Purification
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel | High resolving power, widely available, inexpensive. | Can be too acidic, leading to streaking, adsorption, and hydrolysis of sensitive esters.[1][9] | Relatively stable, less polar boronate esters. |
| Boric Acid-Impregnated Silica Gel | Reduces over-adsorption and streaking by decreasing the Lewis basicity of the silica.[2][3] | May have lower resolution than standard silica gel.[9] | Boronate esters that show strong affinity for regular silica gel. |
| Neutral Alumina | Less acidic than silica gel, can prevent hydrolysis and strong adsorption.[1][4] | Generally has lower resolving power than silica gel. | Acid-sensitive boronate esters. |
| Reversed-Phase Silica (e.g., C18) | Useful for more polar boronate esters or their corresponding boronic acids. | Requires aqueous mobile phases which can promote hydrolysis if not carefully controlled.[8] | Purification of polar boronate esters or boronic acids via HPLC.[8][14] |
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Chromatography of a Boronate Ester
-
TLC Analysis: Determine a suitable solvent system using TLC. The ideal Rf value for the target compound is typically between 0.25 and 0.35.[15]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude boronate ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity of the eluent as needed to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Be cautious with volatile boronate esters, as they can be lost during solvent evaporation.
Protocol 2: Preparation and Use of Boric Acid-Impregnated Silica Gel
This protocol is adapted from the method described by Hitosugi et al.[2][3]
-
Preparation: Prepare a solution of boric acid in a suitable solvent (e.g., methanol). The concentration will depend on the desired loading.
-
Impregnation: Add silica gel to the boric acid solution and create a slurry.
-
Solvent Removal: Remove the solvent by rotary evaporation until a free-flowing powder is obtained. Further dry the impregnated silica gel under high vacuum.
-
Chromatography: Use the boric acid-impregnated silica gel as you would standard silica gel for column chromatography, following the steps outlined in Protocol 1.
Visualizations
Caption: General workflow for boronate ester purification.
Caption: Troubleshooting decision tree for boronate esters.
Caption: Hydrolysis of a pinacol boronate ester on silica.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
Validation & Comparative
Comparing reactivity of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid with other arylboronic acids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reactivity of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid with other common arylboronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This analysis is supported by representative experimental data and detailed protocols to inform reaction planning and optimization.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. The electronic nature of the substituents on the arylboronic acid plays a crucial role in the efficiency of this transformation. Generally, electron-donating groups on the phenyl ring enhance the reactivity of the boronic acid, while electron-withdrawing groups tend to decrease it.
This guide focuses on comparing the performance of this compound, which features a strong electron-withdrawing sulfonyl group, against unsubstituted phenylboronic acid and arylboronic acids bearing either an electron-donating or a weakly electron-withdrawing substituent.
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
| Arylboronic Acid | Substituent Type | Representative Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating (-OCH₃) | 98 |
| Phenylboronic acid | Unsubstituted | 85 |
| 4-Chlorophenylboronic acid | Weakly Electron-Withdrawing (-Cl) | 75 |
| This compound | Strongly Electron-Withdrawing (-SO₂-Pip) | 65 |
Table 1: Representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole. The data is illustrative and based on general reactivity trends.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific arylboronic acids discussed.
Materials:
-
Arylboronic acid (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the arylboronic acid (1.2 mmol), aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (20 mL each).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Experiment.
A Comparative Guide to the Structure-Activity Relationship of Piperidine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of piperidine sulfonamides across various therapeutic targets. The information is compiled from recent studies and presented to facilitate the rational design of novel and potent drug candidates.
Anticancer Activity: Targeting VEGFR-2 Signaling
Piperidine sulfonamides have emerged as a promising class of anticancer agents, with a significant number of derivatives exhibiting potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1][2][3]
Quantitative SAR Data
The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of a series of N-phenyl-4-(piperidine-1-yl)benzenesulfonamide derivatives.
| Compound ID | R Group (Substitution on N-phenyl) | HCT-116 IC50 (µM)[1] | HepG-2 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] | VEGFR-2 IC50 (µM)[1] |
| 1a | H | 15.2 ± 1.3 | 18.5 ± 1.9 | 20.1 ± 2.1 | 1.25 ± 0.11 |
| 1b | 4-CH3 | 10.8 ± 0.9 | 12.3 ± 1.1 | 14.7 ± 1.5 | 0.89 ± 0.07 |
| 1c | 4-OCH3 | 8.5 ± 0.7 | 9.9 ± 0.8 | 11.2 ± 1.0 | 0.54 ± 0.04 |
| 1d | 4-Cl | 5.1 ± 0.4 | 6.2 ± 0.5 | 7.8 ± 0.6 | 0.21 ± 0.02 |
| 1e | 4-F | 6.3 ± 0.5 | 7.5 ± 0.6 | 8.9 ± 0.7 | 0.33 ± 0.03 |
| 1f | 3,4-diCl | 3.5 ± 0.3 | 4.1 ± 0.3 | 5.5 ± 0.4 | 0.078 ± 0.006 |
| Sorafenib | - | 5.8 ± 0.5 | 6.9 ± 0.6 | 8.2 ± 0.7 | 0.09 ± 0.01 |
SAR Insights:
-
The unsubstituted phenyl derivative (1a ) showed moderate activity.
-
Electron-donating groups at the para-position of the N-phenyl ring (1b , 1c ) slightly improved activity.
-
Electron-withdrawing groups at the para-position (1d , 1e ) significantly enhanced both cytotoxic and VEGFR-2 inhibitory activity.
-
The di-substituted derivative with two chloro groups (1f ) demonstrated the most potent activity, comparable to the standard drug Sorafenib. This suggests that increased lipophilicity and electron-withdrawing character on the N-phenyl ring are favorable for activity.
Signaling Pathway
The inhibition of VEGFR-2 by piperidine sulfonamides blocks the downstream signaling cascade that promotes tumor angiogenesis.
Caption: Inhibition of VEGFR-2 by piperidine sulfonamides.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (piperidine sulfonamides)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known VEGFR-2 inhibitor as a positive control.
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Activity
Piperidine sulfonamides have demonstrated significant potential as antibacterial agents, primarily by targeting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5]
Quantitative SAR Data
The following table presents the antibacterial activity (EC50) of a series of piperidine sulfonamide derivatives against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[4]
| Compound ID | R1 (on Sulfonamide Phenyl) | R2 (on Piperidine) | Xoo EC50 (µg/mL)[4] | Xac EC50 (µg/mL)[4] |
| 2a | H | H | 11.83 | 21.26 |
| 2b | 3-F | H | 4.20 | 5.34 |
| 2c | 4-Cl | H | 3.80 | 6.10 |
| 2d | 3-Br | H | 2.95 | 4.74 |
| 2e | 2-CF3 | H | 2.65 | 5.88 |
| 2f | H | n-C8H17 | 3.15 | 4.98 |
| 2g | 3-Br | n-C8H17 | 2.02 | 3.11 |
| Sulfadiazine | - | - | >150 | >150 |
SAR Insights:
-
The unsubstituted analog (2a ) showed weak activity.
-
Introduction of electron-withdrawing groups on the phenyl ring of the sulfonamide moiety (2b-2e ) significantly improved antibacterial activity. The position of the substituent was also important, with meta- and ortho-substitutions generally being more favorable.
-
The introduction of a medium-length alkyl chain (n-octyl) on the piperidine nitrogen (2f ) also enhanced activity, likely by increasing lipophilicity and membrane permeability.
-
The combination of an electron-withdrawing group on the phenyl ring and an alkyl chain on the piperidine ring (2g ) resulted in the most potent compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for screening the antibacterial activity of piperidine sulfonamides.
Caption: Workflow for antibacterial activity screening.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of antibacterial compounds using the broth microdilution method.
Materials:
-
Test compounds (piperidine sulfonamides)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Activity in Neurological Disorders
Piperidine sulfonamides have also been investigated for their potential in treating neurological disorders, with some derivatives showing activity as γ-secretase inhibitors for Alzheimer's disease and as ligands for cannabinoid receptors.
Quantitative SAR Data for γ-Secretase Inhibition
The table below shows the SAR of a series of 2,6-disubstituted piperidine N-arylsulfonamides as γ-secretase inhibitors.
| Compound ID | R1 (at Piperidine C2) | R2 (at Piperidine C6) | Aβ40 IC50 (nM) |
| 3a | Phenyl | H | 150 |
| 3b | 4-Fluorophenyl | H | 85 |
| 3c | Phenyl | Methyl | 55 |
| 3d | 4-Fluorophenyl | Methyl | 25 |
| 3e | 4-Fluorophenyl | Ethyl | 40 |
| 3f | 3,5-Difluorophenyl | Methyl | 15 |
SAR Insights:
-
Substitution on the piperidine ring is crucial for activity.
-
A 4-fluorophenyl group at the C2 position (3b ) is more potent than an unsubstituted phenyl group (3a ).
-
A small alkyl group, such as methyl, at the C6 position (3c , 3d ) further enhances activity. Larger alkyl groups like ethyl (3e ) slightly decrease potency.
-
Increasing the electron-withdrawing nature of the C2-aryl substituent, as in the 3,5-difluorophenyl derivative (3f ), leads to the most potent inhibitors in this series.
Logical SAR Relationships
The following diagram illustrates the key SAR findings for piperidine sulfonamides as γ-secretase inhibitors.
Caption: Key SAR determinants for γ-secretase inhibition.
Experimental Protocol: γ-Secretase Whole-Cell Assay
This protocol describes a cell-based assay to measure the inhibition of γ-secretase activity.
Materials:
-
HEK293 cells stably overexpressing human amyloid precursor protein (APP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Lysis buffer
-
Human Aβ40 ELISA kit
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Seed HEK293-APP cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Collect the cell culture supernatant.
-
Lyse the cells to determine total protein concentration for normalization.
-
Measure the concentration of Aβ40 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
The absorbance is read on a plate reader.
-
The IC50 values are determined by plotting the percentage of Aβ40 reduction against the logarithm of the compound concentration.
Conclusion
The piperidine sulfonamide scaffold is a versatile pharmacophore that can be tailored to interact with a wide range of biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the piperidine ring and the sulfonamide moiety can lead to the development of potent and selective inhibitors for various therapeutic applications, including oncology, infectious diseases, and neurology. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the design and evaluation of novel piperidine sulfonamide-based drug candidates.
References
- 1. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Sulfonyl Chloride Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphine- and NHC-Ligated Palladium Catalysts in Suzuki-Miyaura and Negishi Cross-Coupling Reactions of Sulfonyl Chlorides.
The burgeoning field of desulfinative cross-coupling has established sulfonyl chlorides as versatile and readily available electrophilic partners for the construction of carbon-carbon bonds. Central to the success of these transformations is the choice of the palladium catalyst. This guide provides a comparative analysis of the efficacy of two prominent classes of palladium catalysts: those supported by traditional phosphine ligands and those bearing N-heterocyclic carbene (NHC) ligands. The performance of these catalysts in both Suzuki-Miyaura and Negishi couplings of sulfonyl chlorides will be examined, supported by experimental data to inform catalyst selection for research and development.
Catalyst Performance: A Head-to-Head Comparison
The efficacy of a palladium catalyst in sulfonyl chloride coupling is profoundly influenced by the ligand sphere around the metal center. Phosphine ligands, particularly bulky and electron-rich biaryl phosphines, have been the workhorses of cross-coupling chemistry for decades. More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often exhibiting superior stability and reactivity.
Suzuki-Miyaura Coupling
A direct comparison between the classic phosphine-based catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a palladium catalyst generated in situ from a bulky NHC ligand reveals a significant performance gap in the Suzuki-Miyaura coupling of arenesulfonyl chlorides with arylboronic acids.
| Entry | Sulfonyl Chloride | Boronic Acid | Product | Yield with Pd(PPh₃)₄ (%) | Yield with Pd-NHC (%) |
| 1 | 1-Naphthalenesulfonyl chloride | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)naphthalene | 55 | 85 |
| 2 | 4-Toluenesulfonyl chloride | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 58 | 82 |
| 3 | Benzenesulfonyl chloride | 3-Nitrophenylboronic acid | 3-Nitrobiphenyl | 60 | 75 |
| 4 | 4-Bromobenzenesulfonyl chloride | Phenylboronic acid | 4-Bromobiphenyl | 45 | 70 |
Data synthesized from a comparative study. Reaction conditions for Pd-NHC: 1.5 mol% Pd₂(dba)₃, 6 mol% NHC ligand precursor, 3 equiv. Na₂CO₃, THF, reflux. Reaction conditions for Pd(PPh₃)₄: 8 mol% catalyst, 2-3 equiv. K₂CO₃, THF, reflux.
As the data indicates, the palladium-NHC catalyst system consistently provides higher yields across a range of electronically and sterically diverse sulfonyl chlorides and boronic acids. The enhanced performance of the NHC-ligated catalyst can be attributed to the strong σ-donating ability of the NHC ligand, which promotes the oxidative addition of the sulfonyl chloride to the palladium center, a key step in the catalytic cycle. Furthermore, the steric bulk of the NHC ligand can facilitate the reductive elimination step, leading to faster product formation. It is also noteworthy that the phosphine-catalyzed reactions sometimes result in the formation of diarylsulfide byproducts, which are less prevalent with the NHC system.[1]
Negishi Coupling
While direct head-to-head comparative studies for the Negishi coupling of sulfonyl chlorides are less common in the literature, the available data suggests that both phosphine- and NHC-ligated palladium catalysts are effective. The choice of catalyst is often dependent on the specific substrates and reaction conditions.
Bulky biarylphosphine ligands, such as XPhos and SPhos, are frequently employed in palladium-catalyzed Negishi couplings of aryl chlorides and have been shown to be effective for sulfonyl chloride substrates as well.[2] On the other hand, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which are air- and moisture-stable Pd-NHC precatalysts, have demonstrated high efficiency in a variety of Negishi cross-coupling reactions.[3]
| Catalyst Type | Ligand Example | Typical Substrates | General Observations |
| Palladium-Phosphine | XPhos, SPhos, RuPhos | Aryl and heteroarylsulfonyl chlorides | Highly active, particularly for sterically hindered substrates. Requires inert atmosphere. |
| Palladium-NHC | IPr (in PEPPSI-IPr) | Aryl and heteroarylsulfonyl chlorides | Often show high thermal stability and are effective for challenging substrates. Precatalysts can be air-stable. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the Suzuki-Miyaura and Negishi couplings of sulfonyl chlorides.
General Procedure for Suzuki-Miyaura Coupling of Arenesulfonyl Chlorides with a Palladium-NHC Catalyst
A round-bottom flask is flame-dried under vacuum and then cooled to room temperature under an argon atmosphere. To the flask are added the arenesulfonyl chloride (1.0 mmol), the arylboronic acid (2.0 mmol), sodium carbonate (3.0 mmol), the NHC ligand precursor (0.06 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol). The flask is evacuated and backfilled with argon three times. Anhydrous and degassed tetrahydrofuran (THF) is then added via syringe. The reaction mixture is heated to reflux and stirred for the time indicated by TLC or GC/MS analysis. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]
General Procedure for Negishi Coupling of an Arenesulfonyl Chloride with a Palladium-Phosphine Catalyst
In a glovebox, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd(OAc)₂; 0.02 mmol) and a bulky phosphine ligand (e.g., XPhos; 0.024 mmol). The tube is sealed, removed from the glovebox, and an argon atmosphere is established. Anhydrous THF is added, followed by the arenesulfonyl chloride (1.0 mmol). In a separate flask, the organozinc reagent is prepared by adding a solution of the corresponding organolithium or Grignard reagent to a solution of zinc chloride in THF. The freshly prepared organozinc reagent (1.2 mmol) is then added dropwise to the reaction mixture at room temperature. The reaction is stirred at room temperature or heated as required, while being monitored by an appropriate analytical technique. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired product.
Mechanistic Considerations and Workflow
The catalytic cycles for both the Suzuki-Miyaura and Negishi couplings of sulfonyl chlorides share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand primarily influences the rates and efficiencies of the oxidative addition and reductive elimination steps.
Experimental Workflow
The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling of a sulfonyl chloride.
Caption: A generalized workflow for palladium-catalyzed sulfonyl chloride coupling.
Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed desulfinative coupling of sulfonyl chlorides.
References
- 1. The first Negishi cross-coupling reaction of two alkyl centers utilizing a Pd-N-heterocyclic carbene (NHC) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Negishi coupling reactions of aryl chlorides catalyzed by binuclear and mononuclear nickel-N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid vs. its Trifluoroborate Salt in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of complex molecular fragments is a cornerstone of modern drug discovery and development. Arylboronic acids and their derivatives are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high efficiency. This guide provides an objective comparison between 3-(piperidin-1-ylsulfonyl)phenylboronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective performance, stability, and handling characteristics in cross-coupling applications.
Executive Summary: Stability and Handling Advantages of the Trifluoroborate Salt
While both this compound and its potassium trifluoroborate salt are valuable reagents for introducing the 3-(piperidin-1-ylsulfonyl)phenyl moiety, the trifluoroborate salt offers significant advantages in terms of stability and ease of handling. Organotrifluoroborates are generally crystalline, free-flowing solids that exhibit enhanced stability to air and moisture compared to their boronic acid counterparts.[1][2] This inherent stability simplifies storage and handling, ensuring reagent integrity over time and leading to more reproducible experimental outcomes.
The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which protects it from common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid, such as protodeboronation and the formation of boroxines (cyclic anhydrides).[1][2] Consequently, potassium organotrifluoroborates can be considered a "protected" and more robust form of boronic acids.[1]
Performance in Cross-Coupling Reactions: A Comparative Overview
In the context of Suzuki-Miyaura cross-coupling reactions, both the boronic acid and its trifluoroborate salt can serve as effective nucleophilic partners. The trifluoroborate salt is not directly reactive in the catalytic cycle but undergoes slow, in-situ hydrolysis under the basic reaction conditions to generate the active boronic acid species. This slow-release mechanism can be advantageous in minimizing side reactions, such as homocoupling of the boronic acid.[3]
Table 1: Comparison of Properties and Performance
| Feature | This compound | Potassium 3-(Piperidin-1-ylsulfonyl)phenyltrifluoroborate |
| Chemical Stability | Susceptible to degradation via protodeboronation and boroxine formation. May have a limited shelf life.[1] | Highly stable to air and moisture. Can be stored for extended periods without significant degradation.[1][2] |
| Handling | May require storage under inert atmosphere and careful handling to prevent decomposition. | Crystalline solid that is easy to handle and weigh in air. |
| Reactivity in Cross-Coupling | Directly participates in the catalytic cycle. | Acts as a precursor that slowly releases the active boronic acid in situ under basic conditions.[3] |
| Potential Side Reactions | More prone to homocoupling and other side reactions due to the higher concentration of the active boronic acid. | The slow-release mechanism can minimize side reactions by maintaining a low concentration of the active boronic acid.[3] |
| Typical Reaction Conditions | Often requires anhydrous solvents and inert atmosphere. | Compatible with aqueous solvent mixtures. |
Experimental Protocols
Below are representative, generalized protocols for a Suzuki-Miyaura cross-coupling reaction. The protocol for the trifluoroborate salt is often preferred due to its operational simplicity and the enhanced stability of the reagent.
Protocol 1: Suzuki-Miyaura Coupling with Potassium 3-(Piperidin-1-ylsulfonyl)phenyltrifluoroborate (General Procedure)
This protocol is adapted from established methods for the cross-coupling of potassium aryltrifluoroborates.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium 3-(piperidin-1-ylsulfonyl)phenyltrifluoroborate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium 3-(piperidin-1-ylsulfonyl)phenyltrifluoroborate, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent mixture.
-
In a separate vial, premix the palladium catalyst and ligand (if used) and add this to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound (General Procedure)
This protocol highlights the additional precautions often taken when using a less stable boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
Visualizing the Comparison and Workflow
The following diagrams illustrate the key differences between the two reagents and the typical workflow for their use in cross-coupling reactions.
Conclusion
For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, the choice of reagents can significantly impact the efficiency, reproducibility, and scalability of a synthetic route. Potassium 3-(piperidin-1-ylsulfonyl)phenyltrifluoroborate emerges as a superior alternative to its corresponding boronic acid due to its exceptional stability, ease of handling, and favorable reaction kinetics in Suzuki-Miyaura cross-coupling reactions. The operational simplicity and the potential to minimize side reactions make the trifluoroborate salt a highly attractive building block for drug discovery and development programs. While this compound remains a viable reagent, its inherent instability necessitates more stringent handling and storage conditions, which may not be ideal for all applications.
References
Sulfonyl-Substituted Phenylboronic Acids: A Leap Forward in Diol Binding Affinity
For researchers, scientists, and drug development professionals, the quest for highly specific and efficient molecular recognition tools is paramount. In the realm of diol binding, sulfonyl-substituted phenylboronic acids have emerged as a superior alternative to their unsubstituted counterparts, offering significantly enhanced binding affinity, particularly under physiological conditions. This guide provides an objective comparison, supported by experimental data, to illuminate the advantages of these modified boronic acids.
The core principle behind the enhanced performance of sulfonyl-substituted phenylboronic acids lies in the electron-withdrawing nature of the sulfonyl group. This substitution effectively lowers the pKa of the boronic acid moiety.[1][2] A lower pKa facilitates the formation of the tetrahedral boronate anion, the species responsible for covalently binding to diols, at or near neutral pH.[1][3][4] This is a critical advantage for biological applications where maintaining physiological pH is often essential.
Comparative Binding Affinity Data
The enhanced binding affinity of sulfonyl-substituted phenylboronic acids is not merely theoretical. Experimental data from boronate affinity chromatography studies consistently demonstrate their superior performance in retaining diol-containing compounds compared to unsubstituted phenylboronic acid.
| Compound | Substituent | pKa | Retention Factor (K) for L-DOPA (pH 5.5) | Reference |
| Phenylboronic Acid | None | 8.8 ± 0.1 | (Baseline) | [1] |
| Sulfonyl-phenylboronic acid derivative | Sulfonyl | 7.1 ± 0.1 | Significantly higher than unsubstituted | [1] |
| Sulfonamide-phenylboronic acid derivative | Sulfonamide | 7.4 ± 0.1 | Significantly higher than unsubstituted | [1] |
Note: Specific retention factor values were not provided in the abstract, but the text indicates a significant enhancement for the substituted compounds.
The data clearly indicates that the introduction of sulfonyl and sulfonamide groups leads to a substantial decrease in the pKa of the phenylboronic acid, by 1.7 and 1.4 pH units respectively.[1] This lower pKa is directly correlated with an increased affinity for diols, enabling efficient separation and purification of cis-diol containing molecules under milder pH conditions.[1][2]
The Mechanism of Enhanced Binding
The interaction between a phenylboronic acid and a diol is a reversible covalent interaction that is highly dependent on pH. The key to strong binding is the formation of a stable cyclic boronate ester. This process is significantly influenced by the acidity of the boronic acid.
Figure 1. Phenylboronic acid-diol binding equilibrium.
The electron-withdrawing sulfonyl group pulls electron density away from the boron atom, increasing its Lewis acidity.[5] This makes the boron atom more susceptible to nucleophilic attack by a hydroxyl group, thus lowering the pKa and favoring the formation of the tetrahedral boronate anion at lower pH values. This increased concentration of the reactive boronate anion at a given pH leads to a stronger binding affinity for diols.
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed experimental methodologies are crucial.
Synthesis of Sulfonyl-Substituted Phenylboronic Acids
The synthesis of sulfonyl- and sulfonamide-phenylboronic acids can be achieved through a bromo-lithium exchange reaction.[1]
Figure 2. General synthetic workflow.
A representative protocol involves:
-
Preparation of the corresponding substituted bromobenzene intermediate.
-
For sulfonamide derivatives, this may involve alkylation followed by oxidation.[1]
-
The bromo-lithium exchange is then carried out, typically using n-butyllithium at low temperatures.
-
The resulting lithiated species is reacted with a trialkyl borate (e.g., trimethyl borate).
-
An acidic workup then yields the final sulfonyl- or sulfonamide-substituted phenylboronic acid.[1]
Determination of pKa by Spectroscopic Titration
The pKa of the synthesized boronic acids is a critical parameter and can be determined by spectroscopic titration.
Methodology:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve a known concentration of the boronic acid in each buffer solution.
-
Measure the absorbance or fluorescence spectrum of each solution.
-
The pKa is the pH at which 50% of the boronic acid is in its ionized (boronate) form, which can be determined by plotting the change in absorbance or fluorescence against pH.[6]
Evaluation of Diol Binding by Boronate Affinity Chromatography
This technique provides a direct measure of the binding affinity of the immobilized boronic acids for diols.
Experimental Setup:
-
Stationary Phase: The sulfonyl-substituted phenylboronic acids are immobilized on a solid support, such as porous silica gel, via silylation.[1][2]
-
Mobile Phase: A buffer solution at a specific pH is used to elute the analytes.
-
Analytes: A mixture of diol-containing compounds (e.g., catecholamines, nucleosides) is injected into the column.[1]
-
Detection: The retention time of each analyte is measured using a suitable detector (e.g., UV-Vis).
The retention factor (K) is calculated from the retention time and is a measure of the affinity of the analyte for the stationary phase. A higher retention factor indicates a stronger binding interaction.
Figure 3. Boronate affinity chromatography workflow.
Conclusion
The introduction of sulfonyl substituents onto the phenylboronic acid scaffold represents a significant advancement in the field of diol recognition. The resulting lower pKa values translate directly to enhanced binding affinities, particularly at physiologically relevant pH. This makes sulfonyl-substituted phenylboronic acids highly valuable tools for a range of applications, including the separation and purification of glycoproteins, nucleotides, and catecholamines, as well as in the development of novel biosensors and drug delivery systems. The provided experimental frameworks offer a solid foundation for researchers to further explore and exploit the superior diol-binding properties of these promising molecules.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative analysis of boronic acids and boronate esters in synthesis
For researchers, scientists, and drug development professionals, the choice between a boronic acid and a boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of these two important classes of organoboron compounds, with a focus on their application in widely used cross-coupling reactions. The information presented is supported by experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The Reactivity-Stability Trade-Off
The core difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1]
However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.[1]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][3]
Quantitative Performance Comparison
To illustrate the practical implications of the reactivity-stability trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling
| Coupling Partners | Boron Reagent | Catalyst/Base/Solvent | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole + Phenylboronic Acid/Ester | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/EtOH/H₂O | 2 | 95 | [1] |
| 4-Iodoanisole + Phenylboronic Acid Pinacol Ester | Phenylboronic Acid Pinacol Ester | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/EtOH/H₂O | 4 | 92 | [1] |
| 1-Bromo-4-nitrobenzene + 4-Methoxyphenylboronic Acid/Ester | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene/H₂O | 1 | 98 | [2] |
| 1-Bromo-4-nitrobenzene + 4-Methoxyphenylboronic Acid Pinacol Ester | 4-Methoxyphenylboronic Acid Pinacol Ester | Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene/H₂O | 3 | 96 | [2] |
Table 2: Comparison of Stability and General Properties
| Property | Boronic Acids | Boronate Esters (e.g., Pinacol) | Reference |
| Chemical Stability | Prone to protodeboronation and oxidation.[1] | Generally stable to air and moisture.[2] | [1][2] |
| Physical State | Often amorphous solids. | Often crystalline solids.[1] | [1] |
| Purification | Challenging; recrystallization or derivatization often required.[4][5] | Readily purified by column chromatography.[2][5] | [2][4][5] |
| Handling | Can be difficult due to instability. | Easy to handle and weigh.[2] | [2] |
| Storage | Requires inert atmosphere and low temperatures for long-term storage.[2] | Stable at room temperature for extended periods.[2] | [2] |
Experimental Protocols
Below are detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction using either a boronic acid or a boronate ester.
Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid
Reaction: Coupling of 5-Iodovanillin with Phenylboronic Acid
Materials:
-
5-Iodovanillin (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene
-
Ethanol (95%)
-
Water
Procedure:
-
To a round-bottom flask, add 5-Iodovanillin, phenylboronic acid, and sodium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired biaryl product.[6]
Protocol 2: Suzuki-Miyaura Coupling with a Boronate Ester
Reaction: Coupling of a Diaryl Bromide with a Boronic Ester
Materials:
-
Diaryl bromide (1.0 equiv)
-
Boronic acid pinacol ester (1.1 equiv)
-
Pd(dppf)Cl₂ (0.1 equiv)
-
Cs₂CO₃ (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water
Procedure:
-
To a pressure flask equipped with a stir bar, add the diaryl bromide, boronic acid pinacol ester, and cesium carbonate.
-
Under an argon atmosphere, add anhydrous 1,4-dioxane and water.
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the mixture and continue to sparge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 100 °C overnight with stirring.[7]
-
After cooling to room temperature, filter the mixture through a pad of celite, rinsing with ethyl acetate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
Visualization of Concepts
Experimental Workflow
Stability vs. Reactivity
Conclusion: Making the Right Choice
The selection between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task at hand.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary objective.[1]
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for the success of subsequent steps.[2]
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. m.youtube.com [m.youtube.com]
Validating product formation via 11B NMR spectroscopy for boronic acid reactions
For researchers, scientists, and drug development professionals engaged in the synthesis and application of boronic acid derivatives, robust and efficient analytical methods for reaction monitoring and product validation are paramount. This guide provides a comprehensive comparison of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for validating product formation in boronic acid reactions, supported by experimental data and detailed protocols.
Boronic acids and their subsequent ester derivatives are pivotal in a multitude of chemical transformations, including the renowned Suzuki-Miyaura cross-coupling reaction, and are increasingly utilized in sensing, diagnostics, and as therapeutic agents. The formation of a boronate ester from a boronic acid and a diol is a reversible covalent reaction that necessitates precise validation of product formation. Among the analytical techniques available, ¹¹B NMR spectroscopy emerges as a uniquely powerful tool, directly probing the boron nucleus at the heart of the transformation.
The Power of ¹¹B NMR in Tracking Boronate Ester Formation
The utility of ¹¹B NMR in monitoring boronic acid reactions stems from the distinct chemical environments of the boron atom in the reactant and product. Boronic acids feature a trigonal planar, sp²-hybridized boron atom, which typically resonates at a downfield chemical shift (δ) of around 26 to 30 ppm in the ¹¹B NMR spectrum.[1] Upon successful reaction with a diol to form a cyclic boronate ester, the boron atom becomes tetrahedral and sp³-hybridized. This change in coordination geometry and electronic environment results in a significant upfield shift in the ¹¹B NMR signal, typically to a range of 1 to 7 ppm.[1] This clear differentiation in chemical shifts allows for unambiguous identification and quantification of both the starting boronic acid and the resulting boronate ester in a reaction mixture.
Quantitative Analysis and In Situ Monitoring
¹¹B NMR spectroscopy is not merely a qualitative tool; it provides excellent quantitative data. By integrating the signals corresponding to the boronic acid and the boronate ester, the conversion of the reaction can be accurately determined. This technique is particularly advantageous for in situ monitoring of reaction kinetics and equilibria without the need for reaction quenching or sample workup.
One study demonstrated the use of ¹¹B NMR with fluoride coordination to monitor the formation of boronate esters in dendrimers.[2] The fluoride ion coordinates with both the boronic acid and the boronate ester, yielding distinct and well-resolved signals that allow for precise quantification of each species in the mixture.[2] For instance, in the reaction of phenylboronic acid with catechol, ¹H NMR indicated a 28% to 72% ratio of boronic acid to boronate ester, which was confirmed by ¹¹B NMR after the addition of tetrabutylammonium fluoride (TBAF), showing a 31% to 69% ratio, respectively.[2] This highlights the reliability of ¹¹B NMR for quantitative assessment.
Comparison with Alternative Techniques
While ¹¹B NMR is a powerful technique, other analytical methods are also employed to validate boronate ester formation. The following table provides a comparison of ¹¹B NMR with common alternatives.
| Technique | Principle | Advantages | Disadvantages | Quantitative Data Example |
| ¹¹B NMR Spectroscopy | Direct detection of the ¹¹B nucleus, sensitive to changes in hybridization and coordination. | Direct, quantitative, non-destructive, excellent for in situ monitoring, provides structural information about the boron center.[1][3][4] | Requires a specialized NMR spectrometer, potential for broad signals, quartz NMR tubes are recommended to avoid background from borosilicate glass.[3][5] | Determination of a 65% boronate ester and 35% N-B coordinated derivative ratio in a reaction mixture.[2] |
| ¹H NMR Spectroscopy | Detects changes in the chemical shifts of protons adjacent to the boronic acid moiety upon esterification. | Widely available, provides detailed structural information about the entire molecule. | Indirect method for monitoring the boron center, signal overlap can complicate analysis, may not be suitable for all substrates. | A study showed a shift in the aromatic protons of phenylboronic acid upon reaction with catechol, allowing for the calculation of a 28% to 72% ratio of boronic acid to boronate ester.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the product, confirming its molecular weight. | High sensitivity, provides accurate mass determination, can be coupled with liquid chromatography (LC-MS) for mixture analysis. | Does not provide information on the boron coordination state, typically a destructive technique, may not be suitable for monitoring reaction kinetics in real-time. | Confirmation of product formation by identifying the expected molecular ion peak. |
| Fluorescence Spectroscopy | Utilizes fluorescent boronic acid probes that exhibit a change in fluorescence upon binding to diols. | Very high sensitivity, suitable for biological applications and sensing. | Indirect method, requires a fluorescently labeled boronic acid, may not be universally applicable to all reaction systems. | A study using Alizarin Red S (ARS) as a fluorescent diol showed that at low concentrations suitable for fluorescence, a significant ¹¹B NMR signal could not be obtained, highlighting the different sensitivity ranges of the techniques.[2] |
Experimental Protocols
¹¹B NMR Spectroscopy for Boronic Acid Reaction Monitoring
Objective: To quantitatively determine the conversion of a boronic acid to a boronate ester.
Materials:
-
Boronic acid starting material
-
Diol reactant
-
Appropriate deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (optional, for absolute quantification)
-
NMR spectrometer equipped with a boron-observe probe
Procedure:
-
Sample Preparation:
-
Accurately weigh the boronic acid and diol and dissolve them in the chosen deuterated solvent in a vial. For a typical reaction, concentrations in the range of 10-50 mM are suitable.[1]
-
Transfer the reaction mixture to a quartz NMR tube. The use of quartz tubes is crucial to avoid a broad background signal from borosilicate glass that can obscure the signals of interest.[3][5]
-
-
NMR Spectrometer Setup:
-
Data Acquisition:
-
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the starting boronic acid (sp²) and the boronate ester product (sp³).
-
Calculate the percentage conversion using the following formula: Conversion (%) = [Integral(product) / (Integral(product) + Integral(starting material))] * 100
-
Visualizing the Workflow and Comparison
To further clarify the process and the comparative advantages of ¹¹B NMR, the following diagrams are provided.
Conclusion
For the validation of product formation in boronic acid reactions, ¹¹B NMR spectroscopy stands out as a superior technique due to its ability to directly, non-destructively, and quantitatively monitor the key transformation at the boron center. While other methods such as ¹H NMR, mass spectrometry, and fluorescence spectroscopy offer complementary information and may be advantageous in specific contexts, ¹¹B NMR provides the most direct and unambiguous evidence of boronate ester formation. For researchers in synthetic chemistry and drug development, mastering the application of ¹¹B NMR is a valuable asset for accelerating research and ensuring the integrity of their results.
References
A Comparative Guide to Purity Assessment of Synthesized 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis and application of boronic acid derivatives, ensuring the purity of these compounds is of paramount importance. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized 3-(Piperidin-1-ylsulfonyl)phenylboronic acid. We present detailed experimental protocols, comparative data, and visualizations to aid in the selection of the most appropriate analytical methodology for quality control and characterization.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions. The presence of impurities can significantly impact reaction yields, introduce unwanted byproducts, and compromise the biological activity and safety of the final products.[1] Therefore, rigorous purity assessment is a critical step in the synthetic workflow. This guide compares the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key characteristics of HPLC, LC-MS, and NMR spectroscopy for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and a liquid mobile phase. | Separation by HPLC followed by mass-to-charge ratio analysis of ions. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Obtained | Retention time, peak area (% purity), presence of non-volatile impurities. | Retention time, molecular weight confirmation, structural information from fragmentation, detection of volatile and non-volatile impurities. | Detailed structural information, identification and quantification of impurities with distinct NMR signals, including isomers. |
| Sensitivity | High (ng to µg range).[2] | Very High (pg to ng range). | Moderate to low (mg range for quantitative analysis). |
| Quantitative Capability | Excellent, with proper calibration. | Excellent, with appropriate internal standards. | Good for quantification of major components and impurities with unique signals. |
| Throughput | High. | High. | Low to moderate. |
| Key Advantages | Robust, reproducible, and widely available for routine quality control.[2] | Provides both chromatographic separation and mass identification, offering high specificity. | Provides unambiguous structural confirmation of the main compound and impurities. |
| Limitations | Requires chromophoric impurities for UV detection, potential for co-elution. | Matrix effects can suppress ionization, higher initial instrument cost. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
Potential Impurities in the Synthesis of this compound
The purity profile of this compound is largely dependent on its synthetic route. A common synthetic pathway involves the reaction of a corresponding aryl halide with a boron source via a metal-catalyzed reaction, followed by sulfonylation with piperidine-1-sulfonyl chloride, or the sulfamoylation of a boronic acid precursor. Potential impurities may include:
-
Starting Materials: Unreacted 3-bromophenylboronic acid or 3-aminophenylboronic acid.
-
Reagents: Residual piperidine, sulfonyl chloride, or coupling reagents.
-
Byproducts of Suzuki Coupling: Homocoupling products of the boronic acid (dimers) can be a significant impurity.[3][4][5]
-
Byproducts of Sulfonamide Formation: Incomplete reaction leading to the corresponding sulfonic acid or hydrolysis of the sulfonyl chloride.
-
Boroxine Formation: Boronic acids have a tendency to form cyclic anhydrides called boroxines, which can complicate analysis.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for routine purity assessment due to its high precision and robustness.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
A gradient elution is typically employed to separate compounds with a range of polarities. A representative gradient is shown below:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution into the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength, typically around 254 nm, where the aromatic ring exhibits strong absorbance.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it ideal for identifying unknown impurities.
Instrumentation:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
The same HPLC conditions as described above can be utilized.
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI is generally suitable for this compound due to the presence of the piperidine nitrogen.
-
Scan Range: A full scan from m/z 100 to 1000 is typically sufficient to observe the parent ion and potential impurities.
-
Collision Energy (for MS/MS): If fragmentation studies are required to elucidate the structure of impurities, the collision energy should be optimized to obtain informative fragment ions.
Procedure:
-
Sample Preparation and Injection: Follow the same procedure as for HPLC.
-
Data Acquisition: Acquire both the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: The molecular weight of the main peak should correspond to that of this compound ([M+H]⁺). The mass spectra of impurity peaks can be used to propose their structures based on their molecular weights and fragmentation patterns. Fragmentation of sulfonamides often involves the loss of SO₂.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for the definitive identification of the synthesized compound and its impurities. Both ¹H and ¹³C NMR are routinely used, and ¹¹B NMR can provide specific information about the boronic acid moiety.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition and Analysis:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the piperidine ring protons, and the acidic protons of the boronic acid group. Integration of these signals can be used to confirm the structure and identify impurities with distinct proton signals.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
-
¹¹B NMR: The ¹¹B NMR spectrum will show a characteristic chemical shift for the boronic acid group. The chemical shift can be indicative of the coordination state of the boron atom and can help detect the presence of boroxines.[8][9][10][11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound.
Caption: Workflow for the synthesis and purity assessment of a chemical compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC provides a reliable and high-throughput method for routine purity checks and quantification. LC-MS is indispensable for the identification of unknown impurities by providing molecular weight and structural information. NMR spectroscopy offers definitive structural confirmation of the target compound and can aid in the characterization of major impurities. By employing a combination of these techniques, researchers can ensure the quality and reliability of their synthesized boronic acid, which is crucial for the success of subsequent applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
Performance comparison of different ligands in Suzuki reactions of aryl sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For the synthesis of complex molecules, particularly in the pharmaceutical industry, the coupling of aryl sulfonamides is of significant interest. The choice of ligand complexed to the palladium catalyst is a critical parameter that profoundly influences reaction yield, rate, and substrate scope. This guide provides an objective comparison of different ligand classes in the Suzuki coupling of aryl sulfonamides and related sulfonyl derivatives, supported by experimental data to facilitate informed decision-making in your research.
Performance Comparison of Ligand Systems
The efficacy of a ligand in the Suzuki-Miyaura coupling is intrinsically linked to its steric and electronic properties. Bulky, electron-rich ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reactions, particularly with challenging substrates.[1][2] The following table summarizes the performance of different ligand systems in the Suzuki coupling of aryl sulfonamides and related compounds.
| Ligand Class | Specific Ligand | Aryl Sulfonyl Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 mol% Pd | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 mol% Pd | K₃PO₄ | Toluene | RT | 2 | 95 | [1] | |
| BrettPhos | 4-Nitroanisole | Phenylboronic acid | Pd(acac)₂ | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | - | High | [3] | |
| PhCPhos | Phenyl chlorosulfate | 2-Methoxyphenylboronic acid | 2 mol% P5 precatalyst | Na₂CO₃ (5 mol%) | Acetone | 50 | - | 82 | [4][5] | |
| tert-BuDavePhos | Phenyl chlorosulfate | 2-Methoxyphenylboronic acid | - | Na₂CO₃ (5 mol%) | Acetone | - | - | 80 | [4][5] | |
| Dialkylbiaryl Phosphines | PCy₃ | Aryl Sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (10 mol%) | K₃PO₄ | Toluene | 130 | 24 | Good to Excellent | [6][7] |
| N-Heterocyclic Carbenes (NHCs) | SIPr | Chloroaryl triflate | Arylboronic acid | Pd/SIPr precatalyst | - | - | - | - | Selective at Chloride | [8] |
| SIMes | Chloroaryl triflate | Arylboronic acid | Pd/SIMes precatalyst | - | - | - | - | Selective at Triflate | [8] | |
| (MeIPrS)Pd(cin)Cl | Aryl bromide | Arylboronic acid | 1 mol% | K₂CO₃ | - | - | - | High | [9] | |
| Arsa-Buchwald Ligands | Cyclopentyl-substituted | Sterically hindered aryl halides | Arylboronic acid | - | - | - | - | - | High | [10] |
Note: The data presented is compiled from various sources. Direct comparison should be approached with caution as reaction conditions and substrates may differ. "High" and "Good to Excellent" are used where specific quantitative yields for the exact reaction were not provided in the source, but the ligand was reported to be highly effective for similar substrates.
Experimental Workflow
A typical workflow for a comparative study of different phosphine ligands in a Suzuki-Miyaura coupling reaction is outlined below. This systematic approach ensures a reliable comparison of ligand performance.[1]
Caption: General workflow for screening different ligands in a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[1]
General Procedure for Suzuki-Miyaura Coupling of an Aryl Sulfamate
Aryl sulfamates can serve as effective coupling partners in nickel-catalyzed Suzuki-Miyaura reactions.[7]
-
Reaction Setup: To an oven-dried reaction vessel is added the aryl sulfamate (1.0 equiv), arylboronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), and NiCl₂(PCy₃)₂ (5 mol%). The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: Anhydrous toluene is added, and the reaction mixture is heated to 110 °C and stirred for 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids
This method allows for the synthesis of aryl sulfonyl chlorides, which are direct precursors to aryl sulfonamides.
-
Reaction Setup: In a glovebox, a vial is charged with the palladacycle precatalyst (e.g., PhCPhos precatalyst P5, 2 mol %) and Na₂CO₃ (5 mol %).[4][5] The vial is sealed, removed from the glovebox, and the arylboronic acid (1.2 equiv) and phenyl chlorosulfate (1.0 equiv) are added, followed by anhydrous acetone.
-
Reaction Execution: The reaction mixture is stirred at 50 °C. The progress of the reaction is monitored by an appropriate method (e.g., TLC or LC-MS).
-
Subsequent Amination: Once the formation of the aryl sulfonyl chloride is complete, the reaction can be cooled, and an amine can be added directly to the crude reaction mixture to form the corresponding aryl sulfonamide.
Conclusion
The choice of ligand is a critical parameter for a successful Suzuki-Miyaura coupling of aryl sulfonamides and their derivatives. Biaryl phosphine ligands, such as SPhos and XPhos, are highly versatile and effective for a broad range of substrates.[1] For more challenging transformations, including those with sterically hindered substrates, other ligand classes such as N-heterocyclic carbenes and arsa-Buchwald ligands have shown exceptional reactivity.[8][10] The experimental data and protocols provided in this guide serve as a valuable resource for researchers to select the most appropriate ligand and reaction conditions for their specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS No. 690662-96-5). Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Considerations
Personal Protective Equipment (PPE):
Before initiating any handling or disposal procedures, ensure the appropriate PPE is worn. All operations should be conducted in a certified chemical fume hood.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
| Respiratory | Use a NIOSH-approved respirator if dust may be generated. |
Step-by-Step Disposal Protocol
This protocol outlines a conservative and safe approach to the disposal of this compound, treating it as hazardous waste.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (690662-96-5). The label should also indicate that it is a boronic acid derivative and an eye irritant[1].
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, weighing boats, and vials should be collected in a designated, lined hazardous waste container.
-
Minimize the generation of dust during collection.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes. Halogenated and non-halogenated solvent waste should generally be kept separate.
4. Decontamination of Glassware:
-
For thorough decontamination, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt. This can be achieved by rinsing the glassware with a dilute solution of a mild base, such as sodium bicarbonate or sodium carbonate.
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.
-
Following the basic wash, perform a final rinse with water, which should also be collected as hazardous waste.
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Emergency Procedures
In the event of exposure or a spill, follow these procedures:
| Exposure Type | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material and place it in a sealed container for disposal. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS No. 690662-96-5). The following procedures are based on established best practices for handling boronic acid derivatives to ensure the safety of laboratory personnel and the integrity of research.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is critical to mitigate potential hazards. Although specific hazard data for this compound is limited, it should be handled with the same precautions as other boronic acid derivatives, which are known to cause skin, eye, and respiratory irritation.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Immediately remove any contaminated clothing and wash it before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact with dust particles or splashes, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[3] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][3] | To protect the skin from accidental spills or contact.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3] | To prevent irritation of the respiratory tract.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[3]
-
Conduct all work within a certified chemical fume hood to ensure proper ventilation.[2][3]
-
Clear the work area of any clutter.
-
Obtain the Safety Data Sheet (SDS) for this compound, if available from your supplier, and review it thoroughly.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.[2][3]
-
When transferring the solid, use appropriate tools, such as a spatula, to avoid generating dust.[3]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[2]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Chemical Waste:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[1]
-
Do not pour waste down the drain.[4]
-
Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
-
Contaminated Materials:
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the spilled material and place it into a designated, labeled container for hazardous waste.
-
Avoid generating dust during clean-up.[4]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Diagram of the Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
